Fusarubin
Descripción
a plant pigment
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
1702-77-8 |
|---|---|
Fórmula molecular |
C15H14O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3 |
Clave InChI |
FKJXMYJPOKQPSS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O |
Otros números CAS |
1702-77-8 |
Sinónimos |
fusarubin |
Origen del producto |
United States |
Foundational & Exploratory
Fusarubin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a polyketide-derived naphthoquinone, a class of secondary metabolites known for their vibrant pigmentation and diverse biological activities. First isolated from fungi of the Fusarium genus, particularly Fusarium solani, this compound has garnered significant interest within the scientific community for its potent antimicrobial and anticancer properties.[1] This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and known mechanisms of action, along with detailed experimental protocols for its isolation and biological evaluation.
Chemical Identification and Structure
This compound is structurally characterized by a dihydronaphtho[2,3-c]pyran-5,10-dione core. Its precise chemical identity is defined by the following descriptors.
-
IUPAC Name: 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione[1]
-
Synonyms: Oxyjavanicin[1]
-
CAS Number: 1702-77-8[1]
-
Molecular Formula: C₁₅H₁₄O₇[1]
-
SMILES: CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O[1]
-
InChI Key: FKJXMYJPOKQPSS-UHFFFAOYSA-N[1]
Chemical Structure:
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data for this compound are crucial for its identification and characterization. Quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 306.27 g/mol | [1] |
| Appearance | Dark red, crystalline solid | [2] |
| Melting Point | 218 °C | |
| Solubility | Soluble in chloroform, dichloromethane, acetone, dioxane, pyridine; sparingly soluble in methanol; insoluble in water. | [2][3] |
| Density | 1.61 g/cm³ | |
| UV-Vis (λmax) | 294.5 nm, 316 nm, 524 nm | [3] |
| Infrared (IR) (cm⁻¹) | 3793 & 3400 (O-H stretch), 3002, 2923, 2855 (C-H stretch), 1736 & 1647 (C=O stretch), 1435, 1376, 1313 (C-C aromatic), 1243, 1048 (C=C stretch), 951-900 (Aromatic ring substitution) | [3] |
| Mass Spec (ESI-MS) | m/z 306.8 [M+H]⁺, 330.3 [M+Na]⁺ | [3] |
| ¹H and ¹³C NMR | Complete NMR data for this compound is not consistently available across public literature. However, detailed 1D and 2D NMR data for structurally similar derivatives, such as 3-methyl ether this compound, have been published.[1][4] | [1][4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses notable antimicrobial properties.
Anticancer Activity
This compound has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly those derived from hematological malignancies such as acute myeloid leukemia (AML).[5][6] The primary mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[6]
Mechanism of Action: In OCI-AML3 leukemia cells, this compound initiates a signaling cascade that culminates in programmed cell death.[6][7]
-
p53/p21 Pathway Activation: this compound upregulates the expression of the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase inhibitor p21. This action leads to cell cycle arrest, primarily at the G2/M phase.[6][7]
-
MAPK Pathway Modulation: The stability and expression of p21 are further enhanced by this compound's influence on the Mitogen-Activated Protein Kinase (MAPK) pathway. It decreases the phosphorylation (inactivation) of ERK while increasing the phosphorylation (activation) of p38.[5][6]
-
PI3K/Akt Pathway Inhibition: this compound decreases the phosphorylation of Akt, a key pro-survival kinase.[6][7]
-
Induction of Extrinsic Apoptosis: Inhibition of the Akt pathway leads to an increase in Fas ligand (FasL) production. The engagement of FasL with its receptor triggers the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and the subsequent cleavage and activation of the executioner caspase-3.[6][7]
Antimicrobial Activity
This compound and its derivatives have shown inhibitory activity against a range of bacteria and fungi.[8] The proposed mechanism involves the stimulation of cellular respiration and the oxidation of membrane-bound NADH.[9] This process can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals, which cause oxidative stress and damage to critical cellular components like DNA and proteins, ultimately leading to microbial cell death.[9]
Experimental Protocols
Isolation and Purification from Fungal Culture
This protocol describes a general method for extracting and purifying this compound from a liquid culture of Fusarium solani.[2][8][10]
Methodology:
-
Fermentation: Cultivate the producing fungal strain (e.g., Fusarium solani) in a suitable liquid medium, such as a glycerol-mineral salts broth, for an extended period (e.g., 21 days) to allow for the accumulation of secondary metabolites.[8] Production can be optimized by adjusting carbon and nitrogen sources, with media containing sucrose and sodium nitrate showing high yields.[9][10]
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Acidify the liquid filtrate to a low pH with an acid like HCl.[10]
-
Perform a liquid-liquid extraction of the acidified broth using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction multiple times to ensure a high recovery rate.[2][8]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography using silica gel as the stationary phase.[8]
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with dichloromethane and gradually adding methanol).
-
Monitor the eluted fractions using Thin-Layer Chromatography (TLC). This compound-containing fractions are typically dark red.
-
Pool the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
-
Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods as detailed in Table 1.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.[1]
Methodology:
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). Final concentrations may range from 100 to <1 µg/mL.[1]
-
Inoculation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines and add it to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vitro Anticancer Assay (Cell Viability and Western Blot)
This protocol assesses the effect of this compound on cancer cell viability and protein expression.[2][7]
Methodology:
-
Cell Culture: Culture a cancer cell line (e.g., OCI-AML3) in appropriate media and conditions.
-
Treatment: Seed cells in multi-well plates and treat them with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Viability Assessment:
-
After incubation, count the number of viable cells using a hemocytometer and trypan blue exclusion.
-
Alternatively, use assays like MTT or CellTiter-Glo to quantify cell viability.
-
-
Western Blot Analysis:
-
Lyse the treated cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for target proteins (e.g., p53, p21, p-ERK, cleaved caspase-3, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein expression relative to the loading control (β-actin).
-
References
- 1. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbls.com [ajbls.com]
- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 6. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fusarubin Biosynthesis Pathway in Fusarium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fusarubin biosynthesis pathway in fungi of the Fusarium genus. Fusarubins are a class of polyketide-derived naphthoquinone pigments responsible for the characteristic coloration of the sexual fruiting bodies (perithecia) in many Fusarium species.[1][2][3][4][5][6] These secondary metabolites have garnered interest for their potential biological activities, making their biosynthetic pathway a key area of study for natural product discovery and metabolic engineering.
The this compound Biosynthetic Gene Cluster (fsr)
The genetic blueprint for this compound production is encoded within a dedicated biosynthetic gene cluster (BGC), designated fsr.[1][3][7] In the model organism Fusarium fujikuroi, this cluster consists of six coregulated genes, fsr1 through fsr6.[1][2] The core enzymes essential for the synthesis and modification of the this compound backbone are encoded by the first three genes.[5][8]
-
fsr1 : Encodes a non-reducing polyketide synthase (NR-PKS), the key enzyme that constructs the initial polyketide chain.[2][5]
-
fsr2 : Encodes an O-methyltransferase responsible for methylation steps.[5][8]
-
fsr3 : Encodes a FAD-binding monooxygenase that catalyzes hydroxylation reactions.[5][8]
While orthologous fsr clusters are found across the Fusarium genus, the exact gene content can vary between species like F. solani and F. graminearum, potentially explaining the diversity of this compound-related compounds they produce.[5][9][10]
The Core Biosynthetic Pathway
The biosynthesis of fusarubins begins with the assembly of a heptaketide backbone from seven acetyl-CoA units by the Fsr1 enzyme.[4][11] This polyketide chain undergoes a series of cyclization and modification reactions to yield the final products. The central pathway, as elucidated through studies of deletion mutants in F. fujikuroi, is outlined below.[1][2][4]
References
- 1. Signaling Governed by G Proteins and cAMP Is Crucial for Growth, Secondary Metabolism and Sexual Development in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Biosynthesis of fusarubins accounts for pigmentation of Fusarium fujikuroi perithecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Heterologous Expression of the Core Genes in the Complex this compound Gene Cluster of Fusarium Solani [mdpi.com]
- 9. vbn.aau.dk [vbn.aau.dk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Fusarubin-Producing Fungi: A Technical Guide for Scientific and Industrial Applications
An In-depth Examination of Fungal Species, Biosynthetic Pathways, and Production Methodologies for the Naphthoquinone Fusarubin
Introduction
This compound is a polyketide-derived naphthoquinone pigment produced by various species of filamentous fungi, most notably within the Fusarium genus.[1][2] This class of secondary metabolites has garnered significant interest from the scientific and pharmaceutical communities due to its diverse biological activities, including antimicrobial, antifungal, and potential anti-cancer properties.[3][4] First isolated from Fusarium javanicum, this compound and its structural analogues, such as javanicin, bostrycoidin, and anhydrothis compound, are responsible for the characteristic pigmentation of fungal structures like perithecia (sexual fruiting bodies).[1][5][6] Understanding the fungal species capable of producing this compound, the intricate biosynthetic pathways governing its formation, and the methodologies for its cultivation and extraction is critical for harnessing its therapeutic and industrial potential.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals. It details the specific fungal species known to produce this compound, presents quantitative production data in a structured format, elucidates the genetic and regulatory mechanisms of its biosynthesis, and offers detailed experimental protocols for its culture and isolation.
Fungi Species Known to Produce this compound
A diverse range of fungal species, primarily within the Fusarium genus, have been identified as producers of this compound and its related naphthoquinone analogues. The ability to synthesize these compounds is widespread, indicating a conserved biosynthetic machinery across these species.
Primary Producing Genus: Fusarium
-
Fusarium solani : Widely recognized as a significant producer of this compound, javanicin, bostrycoidin, and anhydrothis compound.[3][7][8][9] Its teleomorph, Nectria haematococca, is also a known producer.[2]
-
Fusarium fujikuroi : This species produces a range of this compound-type polyketides which are responsible for the pigmentation of its perithecia.[1][2][5][6]
-
Fusarium oxysporum : Various strains, including pathogenic formae speciales, are capable of synthesizing this compound analogues.[10][11][12]
-
Fusarium chlamydosporum : Production of this compound in this species is notably favored under nitrogen-limited conditions.[13][14]
-
Fusarium javanicum : The species from which this compound-related compounds like javanicin were first isolated.[1]
-
Fusarium graminearum : Known to produce the nitrogen-containing this compound analogue, bostrycoidin.[9]
-
Fusarium verticillioides and Fusarium proliferatum : These species also possess the genetic clusters for this compound production.[6][15]
Other Fungal Genera
-
Cladosporium sp. : An endophytic fungus from which this compound and anhydrothis compound have been isolated.[4]
-
Pestalotiopsis sp. : This species has been reported to produce the derivative 8-O-methyl this compound.[16]
Quantitative Analysis of this compound Production
The yield of this compound is highly dependent on the fungal species and the composition of the culture medium, particularly the carbon and nitrogen sources. The following table summarizes key quantitative data from production studies.
| Fungal Species | Compound(s) | Medium Composition | Yield (mg/L) | Reference |
| Fusarium solani | This compound | 100 g/L Sucrose, 4.6 g/L Ammonium Tartrate | 287 | [9] |
| Fusarium solani | This compound | Not specified | 189 | [9] |
| Fusarium solani | Javanicin | Not specified | 45 | [9] |
| Fusarium solani | This compound | 50 g/L Sucrose, 9.2 g/L Ammonium Tartrate | 47 | [9] |
| Fusarium solani | This compound | 50 g/L Sucrose, 4.6 g/L Ammonium Tartrate | 2.5 | [9] |
| F. solani (genes in S. cerevisiae) | Bostrycoidin | Heterologous expression | 2.2 | [9] |
Biosynthesis of this compound
The biosynthesis of this compound originates from a polyketide pathway encoded by a dedicated gene cluster. In Fusarium, this cluster is commonly referred to as fsr or PKS3.[1][9]
The this compound (fsr) Gene Cluster
The fsr cluster in F. fujikuroi contains six co-regulated genes essential for the synthesis of the this compound backbone.[1] The central enzyme is a non-reducing iterative type I polyketide synthase (NR-PKS), encoded by the fsr1 (PKS3) gene, which is directly responsible for assembling the initial polyketide chain.[1][9] Gene deletion and overexpression studies have confirmed that this cluster is responsible for the production of fusarubins, which serve as the pigments for perithecia.[1][2][5]
Proposed Biosynthetic Pathway
Based on the analysis of deletion mutants in F. fujikuroi, a biosynthetic pathway has been proposed. The NR-PKS Fsr1 synthesizes a heptaketide-aldehyde, which serves as a common intermediate.[9] This precursor then undergoes a series of enzymatic modifications, including cyclization, oxidation, and methylation, catalyzed by other enzymes in the fsr cluster to yield the various this compound analogues.
Caption: Proposed biosynthetic pathway for this compound and bostrycoidin from a common precursor.
Regulation of this compound Biosynthesis
This compound production is tightly regulated by environmental cues, primarily nitrogen availability.
-
Nitrogen Repression : In F. fujikuroi, high concentrations of glutamine strongly repress the biosynthesis of fusarubins.[1] Conversely, nitrogen-limiting conditions or the use of specific nitrogen sources like sodium nitrate can induce production.[1][14]
-
G-Protein Signaling : Heterotrimeric G-proteins are involved in regulating secondary metabolism. In F. fujikuroi, the Gα subunits FfG1 and FfG3 have been identified as negative regulators of the this compound biosynthetic pathway.[13] Their inactivation leads to an upregulation of fsr gene expression.
Caption: Regulatory network showing the influence of nitrogen and G-proteins on this compound production.
Experimental Protocols
Detailed and reproducible methodologies are essential for the study and production of this compound. The following protocols are synthesized from published literature.
Protocol 1: Fungal Culture for this compound Production
This protocol is adapted from studies on F. fujikuroi and F. solani.[1][9]
-
Strain Maintenance : Maintain fungal cultures on Potato Dextrose Agar (PDA) slants at 4°C for long-term storage and subculture every 4-6 weeks.
-
Inoculum Preparation : Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with a small agar plug (approx. 5 mm diameter) from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a mycelial suspension.
-
Production Medium : Prepare the desired production medium. For induction in F. fujikuroi, use ICI medium supplemented with 6 mM sodium nitrate as the sole nitrogen source.[1] For high-yield production in F. solani, use a medium containing 100 g/L sucrose and 4.6 g/L ammonium tartrate.[9]
-
Fermentation : Inoculate 1 L of the production medium in a 2 L flask with 50 mL of the prepared inoculum. Incubate under the same conditions as the inoculum (25-28°C, 150 rpm) for 6-10 days. Monitor for the development of a characteristic red pigmentation in the culture broth.
Protocol 2: Extraction and Purification of Fusarubins
This protocol describes a general method for isolating fusarubins from liquid culture.[3][12]
-
Harvesting : After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation (5000 x g for 15 minutes).
-
Liquid-Liquid Extraction : Transfer the pigmented culture filtrate to a separatory funnel. Extract the fusarubins three times with an equal volume of a nonpolar solvent like chloroform or ethyl acetate.[3] The red pigments will partition into the organic phase.
-
Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude, pigmented residue.
-
Chromatographic Purification :
-
Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., chloroform).
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a nonpolar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to identify and pool fractions containing the desired this compound analogues.
-
-
Final Purification : For higher purity, subject the pooled fractions to preparative TLC or High-Performance Liquid Chromatography (HPLC) for final purification.[3]
-
Analysis : Confirm the identity and purity of the isolated compounds using HPLC with a Diode-Array Detector (HPLC-DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Caption: General experimental workflow for the production and isolation of this compound from fungal cultures.
Conclusion
This compound and its related naphthoquinones represent a valuable class of fungal secondary metabolites with significant potential for development in the pharmaceutical and biotechnology sectors. A thorough understanding of the producer organisms, primarily from the Fusarium genus, is fundamental to exploring this potential. As demonstrated, this compound yields can be dramatically influenced by culture conditions, highlighting the importance of media optimization for industrial-scale production. The elucidation of the fsr gene cluster and its regulatory networks provides a genetic blueprint for enhancing production through metabolic engineering and synthetic biology approaches. The protocols detailed in this guide offer a robust framework for researchers to cultivate this compound-producing fungi, isolate these bioactive compounds, and further investigate their properties and applications.
References
- 1. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bright Side of Fusarium oxysporum: Secondary Metabolites Bioactivities and Industrial Relevance in Biotechnology and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 14. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 15. researchgate.net [researchgate.net]
- 16. ajbls.com [ajbls.com]
The Potent Biological Activities of Fusarubin and Its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the anticancer, antimicrobial, and cell signaling modulation properties of fusarubin and its analogs, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.
Introduction
This compound, a naphthoquinone pigment produced by various species of the fungus Fusarium, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a detailed examination of the biological properties of this compound and its derivatives, with a focus on their anticancer and antimicrobial effects. We delve into the molecular mechanisms underlying these activities, summarizing key signaling pathways modulated by these compounds. Furthermore, this guide presents a compilation of quantitative data on their efficacy and detailed protocols for essential experimental assays, serving as a valuable resource for researchers in the fields of oncology, microbiology, and drug discovery.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of this compound and its derivatives against various cancer cell lines.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| This compound | OCI-AML3 (Acute Myeloid Leukemia) | 16.1 | [1] |
| This compound | HL-60 (Promyelocytic Leukemia) | Not specified, but active | [2] |
| This compound | U937 (Histiocytic Lymphoma) | Not specified, but active | [2] |
| This compound | Jurkat (T-cell Leukemia) | Not specified, but active | [2] |
| This compound | MRC-5 (Normal Human Lung Fibroblast) | 40.857 |
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Anhydrothis compound | OCI-AML3 (Acute Myeloid Leukemia) | 45.5 (µg/mL) | [1] |
| Fusarithioamide B | BT-549 (Breast Cancer) | 0.09 | [3] |
| Fusarithioamide B | MCF-7 (Breast Cancer) | 0.21 | [3] |
| Fusarithioamide B | SKOV-3 (Ovarian Cancer) | 1.23 | [3] |
| Fusarithioamide B | HCT-116 (Colon Cancer) | 0.59 | [3] |
| Benzoquinone derivative | MCF-7 (Breast Cancer) | 11 | [4][5] |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
-
p53 Signaling Pathway: this compound has been shown to upregulate the expression of the tumor suppressor protein p53.[1] This leads to an increase in the expression of p21, a cyclin-dependent kinase inhibitor that induces cell cycle arrest, preventing the proliferation of cancer cells.[1]
-
ERK/MAPK and Akt Signaling Pathways: this compound has been observed to decrease the phosphorylation of ERK and Akt.[1][2] The inhibition of these pro-survival pathways contributes to the induction of apoptosis in cancer cells. Decreased ERK phosphorylation can also lead to increased stability of p21.[1][2]
-
NF-κB Signaling Pathway: A benzoquinone derivative from a Fusarium pigment has been shown to inhibit the proliferation of estrogen receptor-positive breast cancer cells by suppressing the NF-κB signaling pathway.[4][5] This involves the inhibition of NF-κB p65 expression.[4]
Antimicrobial Activity
This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound and its derivatives against different microbial strains.
Table 3: Antimicrobial Activity of this compound and Its Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Fusarisolin I | Staphylococcus aureus n315 (MRSA) | 3 | [6] |
| Fusarisolin J | Staphylococcus aureus n315 (MRSA) | 3 | [6] |
| 5-deoxybostrycoidin | Staphylococcus aureus n315 (MRSA) | 6 | [6] |
| Fusarisolin H | Staphylococcus aureus NCTC 10442 (MRSA) | 6 | [6] |
| Fusarisolin J | Staphylococcus aureus NCTC 10442 (MRSA) | 6 | [6] |
| Trans-dihydrothis compound and analogs | Staphylococcus aureus | < 4 | [7] |
| Naphthoquinones (unspecified) | Mycobacterium tuberculosis | 25-50 | [7] |
| Naphthoquinone derivative 32 | Bacillus cereus | < 1 | [7] |
| Naphthoquinone derivative 33 | Bacillus cereus | < 1 | [7] |
| Naphthoquinone derivative 32 | Streptococcus pyogenes | < 1 | [7] |
| Naphthoquinone derivative 33 | Streptococcus pyogenes | < 1 | [7] |
| 2-pyrrolidone derivatives | Escherichia coli | 5-10 | [7] |
| Terpenoid derivative 72 | Pseudomonas aeruginosa | 6.3 | [7] |
| Terpenoid derivative 75 | Escherichia coli | 16 | [7] |
| 1,4-naphthoquinone analog 109 | Candida albicans | 6.16 (IC50) | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound or its derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or its derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to analyze their expression levels.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p-ERK, p-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to modulate critical cellular signaling pathways underscores their therapeutic relevance. The data and protocols presented in this technical guide are intended to facilitate further research into these fascinating compounds and accelerate their translation into clinical applications. Further investigation into the structure-activity relationships of this compound derivatives and their in vivo efficacy is warranted to fully realize their therapeutic promise.
References
- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 4. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
Fusarubin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a polyketide-derived naphthoquinone pigment produced by various species of the fungal genus Fusarium.[1][2] This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, anticancer, and phytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known signaling pathways, particularly in the context of cancer research.
Natural Sources of this compound
This compound and its analogues are predominantly biosynthesized by a variety of Fusarium species. The production of these pigments can be influenced by several factors, including the fungal strain, culture medium composition, and fermentation conditions.
This compound-Producing Fungal Species
Several species of Fusarium have been identified as producers of this compound. These include, but are not limited to:
-
Fusarium solani : Widely recognized as a significant producer of this compound and related compounds like javanicin and bostrycoidin.[3][4]
-
Fusarium fujikuroi : This species is known to produce fusarubins, which are responsible for the pigmentation of its perithecia (fruiting bodies).[1][2]
-
Fusarium oxysporum : Various strains of this species have been shown to produce this compound and its derivatives.
-
Fusarium chlamydosporum : Recent studies have identified this species as a producer of this compound.[5][6]
-
Fusarium graminearum : While primarily known for producing other mycotoxins, some strains can also synthesize this compound-related compounds.[3]
Influence of Culture Conditions on this compound Production
The yield of this compound can be significantly manipulated by altering the composition of the culture medium, particularly the carbon and nitrogen sources.[3] Research has demonstrated that optimizing these nutritional parameters can lead to enhanced production and, in some cases, selective biosynthesis of specific this compound analogues.[3][4]
Quantitative Data on this compound Production
The following table summarizes the reported yields of this compound from different Fusarium species under various culture conditions. This data is crucial for selecting appropriate strains and cultivation parameters for maximizing production.
| Fungal Species | Carbon Source | Nitrogen Source | This compound Yield (mg/L) | Reference |
| Fusarium solani | Sucrose (100 g/L) | Ammonium tartrate (4.6 g/L) | 287 | [3] |
| Fusarium solani | Sucrose (180 g/L) | Low ammonium tartrate | up to 400 | [4] |
| Fusarium solani | Glycerol | Not specified | 77 | [3] |
| Fusarium solani | Sucrose | Sodium nitrate | 132 | [3] |
| Fusarium solani | Maltose | Sodium nitrate | 56 | [3] |
| Fusarium solani | Glucose | Sodium nitrate | 37 | [3] |
| Not specified | Not specified | Not specified | 189 | [3] |
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process encompassing extraction, chromatographic separation, and purification. The following sections provide detailed experimental protocols for these key stages.
Fungal Cultivation and Fermentation
Objective: To produce a sufficient biomass of a this compound-producing Fusarium species for subsequent extraction.
Materials:
-
This compound-producing Fusarium strain (e.g., Fusarium solani)
-
Potato Dextrose Agar (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a defined synthetic medium)
-
Sterile flasks
-
Incubator shaker
Protocol:
-
Inoculate the Fusarium strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the PDA plate with sterile distilled water or a saline solution and gently scraping the surface.
-
Inoculate a sterile liquid culture medium in a flask with the spore suspension.
-
Incubate the culture in an incubator shaker at 25-28°C with agitation (e.g., 150-200 rpm) for 7-14 days. The appearance of a characteristic red or purple pigmentation in the mycelium and/or broth indicates the production of this compound.
Extraction of this compound
Objective: To extract crude this compound from the fungal culture.
Materials:
-
Fungal culture broth and mycelium
-
Organic solvents (e.g., chloroform, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator
Protocol:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Mycelial Extraction:
-
Dry the mycelium (e.g., by lyophilization or air drying).
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with a suitable organic solvent (e.g., chloroform or ethyl acetate) at room temperature with agitation for several hours. Repeat the extraction process 2-3 times.
-
Combine the solvent extracts and filter to remove any solid debris.
-
-
Broth Extraction:
-
Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., HCl).
-
Extract the acidified filtrate with an equal volume of an immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process 2-3 times.
-
Combine the organic extracts.
-
-
Combine the mycelial and broth extracts (if applicable) and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Chromatographic Purification
Objective: To purify this compound from the crude extract using column chromatography and thin-layer chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column and thin-layer chromatography)
-
Glass column for chromatography
-
Eluting solvents (e.g., mixtures of hexane, ethyl acetate, chloroform, methanol)
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
Protocol:
3.3.1. Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate or methanol).
-
Collect fractions of the eluate and monitor the separation by TLC.
-
Combine the fractions containing pure this compound (as determined by TLC).
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
3.3.2. Thin-Layer Chromatography (TLC)
-
Spot a small amount of the crude extract and the purified fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate mobile phase (e.g., a mixture of chloroform and methanol).
-
After the solvent front has reached a suitable height, remove the plate and allow it to dry.
-
Visualize the separated compounds under a UV lamp. This compound typically appears as a distinct colored spot.
-
Calculate the Retention Factor (Rf) value for the this compound spot for identification and purity assessment.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects, particularly its anticancer activity, by modulating several key signaling pathways within cells. Understanding these pathways is critical for the development of this compound-based therapeutics.
Apoptosis Induction
This compound has been reported to induce apoptosis (programmed cell death) in various cancer cell lines.[1] This is often mediated through the activation of caspase cascades, which are central to the execution of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from proliferating. This effect is often linked to the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation and purification of this compound.
Signaling Pathway of this compound in Cancer Cells
References
- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. ajbls.com [ajbls.com]
- 6. Flowchart Creation [developer.mantidproject.org]
Spectroscopic Profile of Fusarubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fusarubin, a naphthoquinone pigment produced by various Fusarium species. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. It also includes detailed experimental protocols for acquiring this data and explores a key signaling pathway influenced by this compound.
Spectroscopic Data of this compound
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its naphthoquinone chromophore.
| Wavelength (λmax) | Solvent | Reference |
| 294.5 nm, 316 nm, 524 nm | Not Specified | [1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3793, 3400 | O-H stretching | [1] |
| 3002, 2923, 2855 | C-H stretching | [1] |
| 1736, 1647 | C=O stretching (carbonyl) | [1] |
| 1520, 1435, 1376, 1313 | C=C stretching (aromatic) | [1] |
| 1243, 1048 | C-O stretching or C-H bending | [1] |
| 814, 754, 670 | C-H bending (aromatic) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete, unambiguously assigned ¹H and ¹³C NMR data for this compound are scarce in the literature. The following data is compiled based on the analysis of closely related this compound derivatives, such as 3-methyl ether this compound, and may serve as a reference. The numbering of the carbon skeleton is based on the pyranonaphthoquinone framework.
¹H NMR Spectroscopic Data (Reference)
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Inferred) |
| ~12.45 | br s | OH-6 |
| ~7.63 | d | H-9 |
| ~7.05 | d | H-8 |
| ~3.98 | s | OMe-3 |
| ~3.29 | s | OMe-7 |
| ~1.52 | s | Me-3 |
¹³C NMR Spectroscopic Data (Reference)
| Chemical Shift (δ) ppm | Assignment (Inferred) |
| ~189.4 | C-5 |
| ~181.6 | C-10 |
| ~161.5 | C-6 |
| ~145.0 | C-7 |
| ~136.6 | C-9a |
| ~120.6 | C-9 |
| ~115.0 | C-8 |
| ~110.0 | C-5a |
| ~97.2 | C-3 |
| ~60.0 | OMe-7 |
| ~56.5 | OMe-3 |
| ~22.9 | Me-3 |
Experimental Protocols
The following sections outline the methodologies for obtaining the spectroscopic data presented above.
UV-Visible Spectroscopy
Instrumentation: A Shimadzu UV-1700 pharmaspec spectrophotometer or equivalent is used.[1]
Sample Preparation:
-
A stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or chloroform).
-
Serial dilutions are performed to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
Data Acquisition:
-
The spectrophotometer is blanked using the same solvent as the sample.
-
The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.[1]
-
The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Infrared (IR) Spectroscopy
Instrumentation: A Perkin-Elmer Spectrum Two FT-IR spectrometer or equivalent is utilized.[1]
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of dry, purified this compound is ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded over a range of 4000-400 cm⁻¹.[1]
-
The obtained spectrum is then analyzed for characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker DPX-400 NMR spectrometer or a similar high-field instrument is employed.[2]
Sample Preparation:
-
Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[2]
Data Acquisition:
-
¹H NMR: Standard proton NMR spectra are acquired. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
2D NMR (COSY, HSQC, HMBC): To aid in structural elucidation and assignment of signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are performed.[2]
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to exhibit cytotoxic activity against cancer cell lines by inducing apoptosis. A key mechanism involves the activation of the p53 tumor suppressor protein and its downstream target, p21, leading to cell cycle arrest and apoptosis. This is followed by the activation of the caspase cascade.
Caption: this compound-induced apoptosis signaling pathway.
This diagram illustrates that this compound treatment leads to the activation of p53, which in turn upregulates the expression of p21. Increased p21 levels result in cell cycle arrest, primarily at the G2/M phase. Concurrently, this compound activates caspase-8, which then activates the executioner caspase-3, ultimately leading to programmed cell death, or apoptosis.
References
Fusarubin: A Technical Overview for Scientific Professionals
An In-depth Guide to the Chemical Properties, Biological Activity, and Experimental Analysis of a Fungal Metabolite
Abstract
Fusarubin is a naphthoquinone-derived mycotoxin produced by various species of the Fusarium fungus, most notably Fusarium solani.[1][2] This technical document provides a comprehensive overview of this compound, including its chemical identity, and serves as a resource for researchers and professionals in drug development and mycology.
Chemical and Physical Properties
This compound is a polyketide pigment with a distinct chemical structure.[3] Its fundamental properties are summarized in the table below, providing a foundational reference for experimental design and analysis.
| Property | Value | Source |
| CAS Registry Number | 1702-77-8 | [1][4][] |
| Molecular Formula | C15H14O7 | [1][4][6] |
| Molecular Weight | 306.27 g/mol | [4][][7] |
| IUPAC Name | 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione | [1][7] |
| Synonyms | Oxyjavanicin, 3-acetonyl-5,8-dihydroxy-2-(hydroxymethyl)-6-methoxy-1,4-naphthoquinone | [4][7] |
| Appearance | Red prisms (from benzene) | [4] |
| Solubility | Soluble in glacial acetic acid, tetrahydrofuran, acetone, dioxane, and pyridine. Slightly soluble in cold chloroform, cold alcohol, and ether. Practically insoluble in carbon disulfide, cyclohexane, and cold benzene. | [4] |
Biological Activity and Potential Applications
This compound and its derivatives have garnered interest in the scientific community for their diverse biological activities. This section will explore the key signaling pathways and cellular processes modulated by this compound.
Anticancer Properties
Further research is required to fully elucidate the anticancer potential of this compound. The following diagram illustrates a hypothetical workflow for investigating its effects on cancer cell lines.
Experimental Protocols
This section provides a generalized methodology for the extraction and purification of this compound from fungal cultures, based on established principles.
Fungal Culture and Pigment Production
-
Medium Preparation: Prepare a suitable liquid or solid culture medium. A common approach involves a non-defined medium containing a carbon source (e.g., 2% glucose) and a nitrogen source (e.g., peptone and beef extract).[8]
-
Inoculation and Incubation: Inoculate the sterilized medium with a pure culture of a this compound-producing fungal strain, such as Fusarium solani. Incubate the culture under appropriate conditions of temperature (e.g., 28 ± 2°C) and light for a period sufficient for pigment production (typically 7-10 days).[8]
-
Extraction: Following incubation, harvest the fungal biomass and/or the culture filtrate. The pigment can be extracted using organic solvents in which this compound is soluble, such as chloroform, dichloromethane, or ethyl acetate.[8] Homogenization techniques can be employed to enhance extraction efficiency.[8]
Purification and Characterization
-
Chromatography: The crude extract can be subjected to chromatographic techniques for purification. Thin-Layer Chromatography (TLC) can be used for initial separation and analysis, with typical solvent systems like dichloromethane:methanol (9.5:0.5).[8] Column chromatography is suitable for larger-scale purification.
-
Spectroscopic Analysis: The purified this compound can be characterized using various spectroscopic methods:
-
UV-Vis Spectroscopy: The absorption maxima in ether are around 535 nm and 499 nm.[4] In other analyses, characteristic peaks for the naphthoquinone chromophore have been observed at approximately 294.5 nm, 316 nm, and 524 nm.[8]
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C15H14O7 | CID 73421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Fusarubin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fusarubin is a naphthoquinone mycotoxin produced by various species of the fungus Fusarium, most notably Fusarium solani.[1] First identified decades ago, this red pigment has garnered significant interest in the scientific community for its diverse biological activities, including potent antimicrobial and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the discovery and history of this compound, its biosynthesis, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action, particularly its effects on cancer cell signaling pathways.
Discovery and History
The initial discovery of this compound and related naphthoquinone pigments dates back over 60 years from studies on Fusarium javanicum and Fusarium solani.[4][5] These compounds were initially investigated for their antibiotic properties against bacteria and fungi.[5] Early research focused on the isolation and structural elucidation of these pigments from fungal cultures.[4] Over the years, the advent of more sophisticated analytical techniques has allowed for a deeper understanding of the this compound biosynthetic pathway and the identification of a broader range of related metabolites.[4][6] More recently, research has shifted towards elucidating the therapeutic potential of this compound, particularly its cytotoxic effects on various cancer cell lines, which has opened new avenues for its application in drug development.[7][8]
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by a multi-domain enzyme called polyketide synthase (PKS).[9] The biosynthetic gene cluster responsible for this compound production, designated as fsr, has been identified in Fusarium fujikuroi.[4] The core of this cluster is the fsr1 gene, which encodes the PKS that catalyzes the initial steps of this compound synthesis. The heptaketide backbone is formed through the condensation of seven acetyl-CoA units.[6] Subsequent enzymatic modifications, including cyclization, hydroxylation, and methylation, are carried out by other enzymes encoded by the fsr gene cluster, ultimately leading to the formation of this compound and its derivatives.[6]
Data Presentation
Table 1: Production Yields of this compound and Related Compounds in Fusarium solani under Various Culture Conditions
| Carbon Source (50 g/L) | Nitrogen Source | This compound (mg/L) | Javanicin (mg/L) | Anhydrothis compound (mg/L) | Bostrycoidin (mg/L) |
| Sucrose | Sodium Nitrate (6 g/L) | 132 | 19 | 36 | - |
| Maltose | Sodium Nitrate (6 g/L) | 56 | - | - | 1.7 |
| Glucose | Sodium Nitrate (6 g/L) | 37 | - | - | 1.2 |
| Sucrose (100 g/L) | Ammonium Tartrate (4.6 g/L) | 287 | - | - | - |
| Sucrose (50 g/L) | Ammonium Tartrate (4.6 g/L) | 2.5 | - | - | - |
| Sucrose (50 g/L) | Ammonium Tartrate (9.2 g/L) | 47 | - | - | - |
| Data compiled from Kristensen et al., 2021.[3][10] |
Table 2: Cytotoxic Effects of this compound (FUS) and Anhydrothis compound (AFU) on OCI-AML3 Human Leukemia Cells
| Compound | Concentration (µg/mL) | Effect on Cell Cycle | % Apoptosis |
| FUS | 10 | Decrease in S phase, Increase in G2/M phase | Significantly increased |
| FUS | 20 | Decrease in S phase, Increase in G2/M phase | Significantly increased |
| AFU | 25 | Increase in G0/G1 phase, Decrease in G2/M phase | Significantly increased |
| AFU | 50 | Increase in G0/G1 phase, Decrease in S and G2/M phases | Significantly increased |
| Data from Adorisio et al., 2019.[8] |
Table 3: IC50 Values of this compound and Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | MRC-5 (normal human lung fibroblast) | 40.857 |
| 8-O-methyl this compound | Not specified | 82.366 |
| Rubrofusarin | Not specified | 183.85 |
| Data from Premalatha et al., 2022 and Rajalakshmi et al., 2022.[11][12] |
Experimental Protocols
Fungal Cultivation for this compound Production
Organism: Fusarium solani[7]
Protocol:
-
Maintain the Fusarium solani strain on Potato Dextrose Agar (PDA) at 28°C.[7]
-
For liquid culture, inoculate a 250 mL conical flask containing 100 mL of Potato Dextrose Broth (PDB) with fungal spores (1 x 10³ spores/mL) or agar plugs from a mature PDA culture.[5]
-
Incubate the flask on a rotary shaker at 125 rpm for 3 days at 37°C to generate a seed culture.[5]
-
For this compound production, prepare a production medium. An optimal medium for high this compound yield contains 100 g/L sucrose and 4.6 g/L ammonium tartrate.[10] Another effective medium consists of 50 g/L sucrose and 6 g/L sodium nitrate.[10]
-
Inoculate the production medium with the seed culture and incubate at 25°C with shaking at 100 rpm for 7-9 days.[7][10]
Extraction and Purification of this compound
Protocol:
-
After incubation, separate the fungal mycelium from the culture broth by filtration.[11]
-
Extract the intracellular pigments from the mycelial mat by homogenization in a suitable organic solvent such as chloroform or ethyl acetate.[11][13]
-
For extracellular this compound, acidify the culture filtrate with HCl and perform a liquid-liquid extraction with chloroform.[10]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[11]
-
Subject the crude extract to column chromatography on silica gel. Elute with a gradient of chloroform and methanol to separate the different pigment fractions.[11][12]
-
Monitor the fractions by thin-layer chromatography (TLC).[11]
-
Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[14]
Structural Elucidation and Quantification
Techniques:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified this compound using an analytical HPLC system with a C18 column and a diode array detector (DAD) for quantification.[7]
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of this compound using high-resolution mass spectrometry (HRMS).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure of this compound using 1H and 13C NMR spectroscopy.[2][4]
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Line: Human cancer cell lines (e.g., OCI-AML3) and normal cell lines (e.g., MRC-5).[8][11]
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of purified this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.[11]
Western Blot Analysis of Signaling Proteins
Protocol:
-
Treat cancer cells with this compound at the desired concentrations for a specified time.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, caspase-3, cleaved caspase-3, caspase-8, cleaved caspase-8, p-ERK, ERK, p-p38, p38, p-Akt, Akt).[8]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.
p53-p21 Dependent Cell Cycle Arrest
This compound treatment has been shown to upregulate the expression of the tumor suppressor protein p53.[8] Activated p53, in turn, transcriptionally activates the cyclin-dependent kinase inhibitor p21.[15] The increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G2/M phase.[8] This prevents the cancer cells from proliferating.
References
- 1. Combination of Pseudo-LC-NMR and HRMS/MS-Based Molecular Networking for the Rapid Identification of Antimicrobial Metabolites From Fusarium petroliphilum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. addi.ehu.es [addi.ehu.es]
- 10. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. ajbls.com [ajbls.com]
- 13. Recovery and purification of bikaverin produced by Fusarium oxysporum CCT7620 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vbn.aau.dk [vbn.aau.dk]
- 15. Activation of p53-p21waf1 pathway in response to disruption of cell-matrix interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fusarubin Extraction from Fusarium solani
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarubin is a polyketide-derived naphthoquinone pigment produced by various species of the fungus Fusarium, most notably Fusarium solani. This compound and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1][2] this compound is biosynthesized through the polyketide pathway, and its production can be influenced by various culture conditions such as nutrient sources and pH.[1] These application notes provide a comprehensive protocol for the cultivation of Fusarium solani, extraction of this compound, and subsequent purification, enabling researchers to obtain this bioactive compound for further investigation.
Data Presentation
The yield of this compound is highly dependent on the composition of the culture medium. The following tables summarize quantitative data on this compound production under different nutrient conditions, as reported in the literature.
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production.
| Carbon Source (50 g/L) | Nitrogen Source | Average this compound Yield (mg/L) |
| Sucrose | Ammonium Tartrate | 2.5 - 47 |
| Sucrose | Sodium Nitrate | Optimal for this compound production |
| Maltose | Ammonium Tartrate | - |
| Glucose | Ammonium Tartrate | - |
| Glycerol | Ammonium Tartrate | - |
Data adapted from a study on the influence of carbohydrates and nitrogen sources on polyketide production by Fusarium solani.[1]
Table 2: Optimization of this compound Production with Varying Sucrose and Nitrogen Concentrations.
| Sucrose Concentration (g/L) | Nitrogen Source | Nitrogen Concentration (g/L) | Average this compound Yield (mg/L) |
| 50 | Ammonium Tartrate | 4.6 | Low |
| 50 | Ammonium Tartrate | 9.2 | 47 |
| 100 | Ammonium Tartrate | 4.6 | 287 |
| 50 | Sodium Nitrate | 6 | Optimal |
| 150 | Sodium Nitrate | 6 | - |
| 50 | Sodium Nitrate | 3 | High yields of anhydrothis compound |
Data compiled from studies investigating the optimization of this compound production.[1]
Experimental Protocols
This section details the methodologies for the cultivation of Fusarium solani, and the extraction and purification of this compound.
Protocol 1: Cultivation of Fusarium solani
This protocol describes the preparation of the fungal culture for this compound production.
Materials:
-
Fusarium solani strain (e.g., 77-13-4 OE::fsr6 G418R)[1]
-
Potato Dextrose Agar (PDA) plates
-
Carboxymethylcellulose (CMC) medium (15 g/L carboxymethylcellulose sodium salt, 1 g/L NH₄NO₃, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄∙7H₂O, 1 g/L bacto yeast extract)[1]
-
Production medium (e.g., 50 g/L sucrose and 6 g/L sodium nitrate)[1]
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Strain Maintenance: Maintain the Fusarium solani strain on PDA plates at 28°C.[1]
-
Sporulation Induction: To induce sporulation, inoculate 100 mL of CMC medium with 5-10 agar plugs from a one-week-old PDA plate. Incubate at 20°C and 100 rpm for five days.[1]
-
Spore Harvesting: Harvest the spores by filtering the culture through sterile glass wool to remove mycelia.[1]
-
Inoculation of Production Medium: Inoculate the production medium with the spore suspension.
-
Cultivation: Incubate the culture at 25°C with shaking at 100 rpm for 9 days.[1] Pigmentation of the culture, indicating this compound production, should become visible around 48-96 hours.[1]
Protocol 2: Extraction of this compound
This protocol outlines the liquid-liquid extraction of this compound from the culture medium.
Materials:
-
9-day old Fusarium solani culture
-
Miracloth or Whatman No. 1 filter paper
-
5 M HCl
-
Chloroform
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration through Miracloth or Whatman No. 1 filter paper.[1][3]
-
Acidification: Take a 10 mL sample of the supernatant (culture broth) and acidify it by adding 0.7 mL of 5 M HCl.[1]
-
Solvent Extraction: Add 10 mL of chloroform to the acidified supernatant in a 50 mL centrifuge tube and shake vigorously.
-
Phase Separation: Centrifuge the mixture at 5000 x g for 5 minutes to separate the aqueous and organic phases.[1]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform), which contains the this compound.
-
Drying: Evaporate the chloroform from the collected extract to dryness using a rotary evaporator.[3]
Protocol 3: Purification of this compound
This protocol describes the purification of the crude this compound extract using column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel for column chromatography
-
Solvent system (e.g., chloroform-methanol-formic acid (8.5:1.5:0.1 v/v/v) or a gradient of chloroform-methanol)[3]
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
-
UV-Visible Spectrophotometer
Procedure:
-
Column Preparation: Pack a glass column with silica gel slurried in the initial mobile phase.
-
Loading the Sample: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.[3]
-
Elution: Elute the column with the chosen solvent system. A gradient elution can be performed by gradually increasing the polarity of the solvent (e.g., increasing the proportion of methanol in a chloroform-methanol mixture).[3][4]
-
Fraction Collection: Collect the eluting solvent in fractions. The red-colored fractions will contain this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC).[5]
-
Characterization: Pool the pure fractions and confirm the identity and purity of this compound using UV-Visible spectrophotometry (λmax around 210 nm) and, if available, more advanced techniques like LC-MS/MS.[3][5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound extraction and purification.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Detailed workflow for the purification of this compound.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. ajbls.com [ajbls.com]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Method for the Quantification of Fusarubin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of fusarubin, a naphthoquinone pigment produced by various Fusarium species. This compound and its derivatives are of significant interest due to their diverse biological activities, including antimicrobial and cytotoxic properties.[1] This protocol provides a comprehensive guide covering sample extraction from fungal liquid cultures, preparation of standards, HPLC-DAD (Diode Array Detector) analysis, and method validation, making it suitable for researchers in natural product chemistry, mycotology, and drug discovery.
Principle
The method employs reverse-phase HPLC to separate this compound from other metabolites in a crude extract. A C18 stationary phase is used with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile or methanol). This allows for the efficient separation of compounds based on their polarity. Quantification is achieved by using a Diode Array Detector (DAD) or a UV-Vis detector set to a specific wavelength corresponding to the absorbance maximum of this compound. The concentration in an unknown sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.
Materials and Reagents
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporation system or rotary evaporator
-
Ultrasonic bath
-
Water purification system (for HPLC-grade water)
-
Glassware (volumetric flasks, test tubes, pipettes)
-
Syringes and syringe filters (0.22 µm, PTFE or Nylon)
-
HPLC vials
Chemicals and Standards:
-
This compound analytical standard (>95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform (Analytical grade)
-
Hydrochloric Acid (HCl, 5 M)
-
Formic Acid or Trifluoroacetic Acid (TFA) (HPLC grade)
-
Purified water (HPLC grade)
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10.0 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with methanol.
-
Calibration Curve Construction: Inject each working standard solution into the HPLC system in triplicate. Plot the mean peak area obtained from the chromatogram against the corresponding concentration (µg/mL). Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.[2][3]
Protocol 2: Sample Preparation (Extraction from Liquid Culture)
This protocol is adapted from methods described for the extraction of fusarubins from Fusarium liquid cultures.[4][5]
-
Culture Filtration: After incubation, separate the fungal mycelium from the culture broth by filtering through a sterile cloth filter (e.g., Miracloth).[4]
-
Sample Collection: Transfer a 10 mL aliquot of the filtered culture medium to a 50 mL centrifuge tube.
-
Acidification: Add 0.7 mL of 5 M HCl to the sample and mix thoroughly.[4] This step ensures that this compound is in its protonated form, enhancing its solubility in the organic solvent.
-
Liquid-Liquid Extraction (LLE): Add 10 mL of chloroform to the acidified sample. Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 5,000 x g for 5 minutes to separate the organic and aqueous phases.[6]
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the this compound pigment and transfer it to a clean glass tube.
-
Solvent Evaporation: Evaporate the chloroform to complete dryness using a stream of nitrogen gas at 40°C or a rotary evaporator.[6]
-
Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 2.0 mL) of methanol. Use an ultrasonic bath for 10 minutes to ensure all metabolites are fully dissolved.[6]
-
Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter directly into a 2 mL HPLC vial before analysis.[7]
Protocol 3: HPLC Analysis
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)[8] |
| Mobile Phase A | HPLC-grade water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 100% B; 25-30 min: 100% B; 30.1-35 min: 20% B (Re-equilibration) |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 40°C |
| Detection (DAD) | Quantification Wavelength: 495 nm[6]Monitoring Wavelengths: 280 nm, 310 nm for peak purity and identification[6] |
Data Presentation
Quantitative data from method validation should be summarized for clarity. The following table presents representative performance characteristics expected from a validated HPLC method for mycotoxin analysis.
Table 1: Summary of HPLC Method Validation Parameters
| Validation Parameter | Specification | Typical Result |
| Linearity Range | Concentration range for calibration | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | Measure of linearity | > 0.995[2] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.1 - 0.5 µg/mL[2] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.3 - 1.5 µg/mL[2][8] |
| Accuracy (Recovery) | % of analyte recovered from spiked matrix | 80 - 110%[9] |
| Precision (RSD%) | Repeatability (Intra-day) | < 5% |
| Precision (RSD%) | Intermediate Precision (Inter-day) | < 10%[7] |
Visualization of Experimental Workflow
The overall process for the quantification of this compound, from fungal culture to final result, is illustrated in the workflow diagram below.
Caption: Workflow for this compound Quantification by HPLC.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. office2.jmbfs.org [office2.jmbfs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dissolving Fusarubin for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a polyketide naphthoquinone pigment produced by various species of the fungus Fusarium. It has garnered significant interest in the scientific community due to its potential as a bioactive compound, exhibiting cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for the proper dissolution of this compound for use in in vitro assays, ensuring accurate and reproducible experimental outcomes. Additionally, it outlines the key signaling pathways affected by this compound treatment.
Chemical Properties and Solubility
This compound is a dark red crystalline solid. Understanding its solubility is critical for preparing homogenous solutions for in vitro experiments. The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl acetate | Soluble | [1] |
| Methanol | Sparingly soluble | [1][2] |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Due to its poor solubility in aqueous solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Adding DMSO: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to prepare a high-concentration stock solution to minimize the final concentration of DMSO in the cell culture medium.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but care should be taken to avoid degradation. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the this compound stock solution to the final working concentrations for treating cells in culture.
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions (Optional): If a range of concentrations is to be tested, perform serial dilutions of the stock solution in DMSO.
-
Dilution in Culture Medium: Directly add a small volume of the this compound stock solution (or diluted solution) to the pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should not exceed 0.1% (v/v).
-
Mixing: Immediately and thoroughly mix the working solution by gentle pipetting or inverting the tube to ensure a homogenous solution and prevent precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium. This is essential to account for any effects of the solvent on the cells.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures and proceed with the planned in vitro assay (e.g., cytotoxicity assay, apoptosis assay, Western blotting).
Caption: Experimental workflow for dissolving this compound.
This compound-Induced Signaling Pathways
This compound has been demonstrated to induce apoptosis in cancer cells through a p53-dependent signaling pathway. The key events in this pathway are illustrated below.
Caption: this compound-induced apoptotic signaling pathway.
Upon treatment, this compound promotes the activation of the tumor suppressor protein p53. This leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest. Simultaneously, activated p53 increases the expression of the pro-apoptotic protein Bax while this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the execution of the apoptotic program. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, is also involved and is thought to regulate the stability of p21.
References
Application Notes and Protocols: Fusarubin in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a naphthoquinone pigment produced by various species of fungi, including those from the Fusarium and Cladosporium genera.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][3] These application notes provide a comprehensive overview of the current understanding of this compound's applications in cancer research, including its mechanisms of action, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.[1][4] Its mechanisms involve the modulation of several key signaling pathways crucial for cancer cell proliferation and survival.
This compound has been shown to upregulate the expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][4] This leads to cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[1][4] Furthermore, this compound influences the MAPK (Mitogen-Activated Protein Kinase) pathway by decreasing the phosphorylation of ERK and increasing the phosphorylation of p38, both of which can contribute to the stabilization of p21.[1][5]
The pro-apoptotic activity of this compound is mediated through the inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival.[1][5] By decreasing Akt phosphorylation, this compound promotes the expression of Fas ligand (FasL), leading to the activation of the extrinsic apoptosis pathway.[1] This culminates in the activation of caspase-8 and the executioner caspase-3, leading to programmed cell death.[1][4]
Data Presentation
Cytotoxicity of this compound and Related Compounds
The following table summarizes the reported IC50 values of this compound and a related sesterterpene mycotoxin, fusaproliferin, against various human cancer cell lines. This data provides a comparative view of their potency and selectivity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | OCI-AML3 | Acute Myeloid Leukemia | Not explicitly defined in µM, effective at 10-20 µg/mL | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly defined in µM, effective at 20 µg/mL | [1] | |
| U937 | Histiocytic Lymphoma | Not explicitly defined in µM, effective at 20 µg/mL | [1] | |
| Jurkat | T-cell Leukemia | Not explicitly defined in µM, effective at 20 µg/mL | [1] | |
| MRC-5 (Normal Lung Fibroblast) | Non-cancerous | 40.857 µg/mL (~133 µM) | [3] | |
| Fusaproliferin | BxPC3 | Pancreatic Cancer | 0.76 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 0.13 | [5] | |
| MCF7 | Breast Cancer (ER+) | 3.9 | [5] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 1.9 | [5] | |
| WI38 (Normal Lung Fibroblast) | Non-cancerous | 18 | [5] |
Note: The conversion of µg/mL to µM for this compound (molecular weight: 306.27 g/mol ) is provided as an approximation.
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate cancer cell lines for in vitro experiments.
Materials:
-
Cancer cell lines (e.g., OCI-AML3, HL-60, U937, Jurkat, BxPC3, MIA PaCa-2, MCF7, MDA-MB-231)
-
Appropriate culture medium (e.g., RPMI-1640 for suspension cells, DMEM for adherent cells)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Protocol (General):
-
Culture OCI-AML3, HL-60, U937, and Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7][8]
-
Culture BxPC3, MIA PaCa-2, MCF7, and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For suspension cultures, maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by adding fresh medium every 2-3 days.
-
For adherent cultures, subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a lower density.
-
Regularly check cell morphology and viability using a microscope and Trypan Blue exclusion assay.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
-
Cultured cancer cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate at a low speed to pellet the cells before removing the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Cultured cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the supernatant for adherent cultures) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and quadrants.
-
Analyze the data to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cultured cancer cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Cultured cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After this compound treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Refer to the manufacturer's datasheet for the recommended antibody dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels. Densitometry analysis can be performed to quantify the changes in protein expression.
Conclusion
This compound presents a promising natural compound for cancer research, with demonstrated activity against various cancer cell types. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways makes it a valuable tool for investigating cancer biology and a potential lead for novel therapeutic development. The protocols provided herein offer a foundation for researchers to explore the anti-cancer properties of this compound in a laboratory setting. Further in-depth studies, including in vivo models, are warranted to fully elucidate its therapeutic potential.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Fusaproliferin, a Fungal Phytotoxin Shows Rapid and Potent Cytotoxicity against Pancreatic Cancer Cell Lines[v1] | Preprints.org [preprints.org]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A three-dimensional ex vivo tri-culture model mimics cell-cell interactions between acute myeloid leukemia and the vascular niche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fusarubin as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin, a naphthoquinone pigment produced by various species of the fungus Fusarium, notably Fusarium solani, has garnered significant interest within the scientific community for its potential as an antimicrobial agent.[1][2] Structurally characterized by a pyranonaphthoquinone framework, this compound and its derivatives have demonstrated notable activity against a range of pathogenic microorganisms, particularly Gram-positive bacteria.[3] This document provides detailed application notes and standardized protocols for the investigation of this compound's antimicrobial properties, intended to guide researchers in the screening, evaluation, and characterization of this promising natural product.
The primary mechanism of action for this compound is believed to involve the stimulation of cellular respiration and the oxidation of membrane-bound NADH. This process leads to the generation of reactive oxygen species (ROS), which can cause widespread cellular damage to nucleic acids, proteins, and lipids, ultimately resulting in microbial cell death. These application notes will provide protocols to quantify the antimicrobial efficacy of this compound and its analogs, alongside visualizations to conceptualize its mechanism of action and the experimental workflows involved in its study.
Quantitative Data Summary
The antimicrobial activity of this compound and its related compounds has been evaluated against various microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature, providing a comparative overview of their efficacy.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| Fusarisolin I | Staphylococcus aureus (MRSA) | n315 | 3 | [4] |
| Fusarisolin J | Staphylococcus aureus (MRSA) | n315 | 3 | [4] |
| 5-deoxybostrycoidin | Staphylococcus aureus (MRSA) | n315 | 6 | [4] |
| Fusarisolin H | Staphylococcus aureus (MRSA) | NCTC 10442 | 6 | [4] |
| Fusarisolin J | Staphylococcus aureus (MRSA) | NCTC 10442 | 6 | [4] |
| Trans-dihydrothis compound & Analogs | Staphylococcus aureus | < 4 | [3] | |
| Naphthoquinones (unspecified) | Mycobacterium tuberculosis | 25-50 | [3] | |
| Unspecified derivatives | Bacillus cereus | < 1 | [3] | |
| Unspecified derivatives | Streptococcus pyogenes | < 1 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This protocol outlines the determination of the MIC of this compound against a target microorganism using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.
Materials:
-
This compound (or its derivative) stock solution (e.g., in DMSO)
-
96-well microtiter plates (sterile)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)
-
Negative control (sterile broth)
-
Solvent control (broth with the same concentration of the solvent used for the stock solution)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. b. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: a. Grow the test microorganism overnight in the appropriate broth. b. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions, the positive control, and the solvent control. b. The final volume in each well will be 200 µL. c. Leave the negative control wells with 200 µL of sterile broth only.
-
Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's antimicrobial properties and the methodologies for its investigation, the following diagrams have been created using the DOT language.
References
- 1. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Fusarubin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a naphthoquinone pigment produced by various species of the fungus Fusarium, such as Fusarium solani and Fusarium fujikuroi.[1][2] This secondary metabolite has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.[1][3] Structurally, this compound belongs to the naphthoquinone class of compounds, which are known to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with cellular metabolic processes.[1][4]
These application notes provide a comprehensive overview of the protocols and methodologies required to assess the cytotoxic effects of this compound in various cell lines. The following sections detail experimental procedures for evaluating cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.
Data Presentation: Summary of this compound Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a range of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) | Reference |
| Cancer Cell Lines | ||||
| OCI-AML3 | Acute Myeloid Leukemia | ~33 (for 10 µg/mL) | 10 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | Not specified | [5] |
| U937 | Histiocytic Lymphoma | Not specified | Not specified | [5] |
| Jurkat | T-cell Lymphoma | Not specified | Not specified | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5 | Not specified | [4] |
| MCF7 | Breast Adenocarcinoma | 3.4 | Not specified | [4] |
| DU145 | Prostate Carcinoma | 2.3 | Not specified | [4] |
| A549 | Lung Carcinoma | 4.1 | Not specified | [4] |
| B16F10 | Mouse Melanoma | 8.6 | Not specified | [4] |
| HeLa | Cervical Cancer | 10.9 | Not specified | [4] |
| Normal Cell Line | ||||
| MRC-5 | Human Lung Fibroblast | ~133.4 | 40.857 | [6][7] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% glacial acetic acid, pH 4.7)[8]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14]
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and background (medium only).[13]
-
Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.[14]
-
LDH Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[15]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm) using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically involves subtracting the background and spontaneous release values and normalizing to the maximum release control.
Apoptosis and Signaling Pathway Analysis
This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade.[5] The intrinsic and extrinsic apoptosis pathways, along with associated signaling molecules, can be investigated.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI.[17]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]
Western blotting can be used to detect the expression and activation of key proteins involved in apoptosis and related signaling pathways, such as caspases, Bcl-2 family proteins, p53, p21, and members of the MAPK pathway (ERK, p38, Akt).[5]
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in apoptosis.[18] The JC-1 dye is a lipophilic cationic dye that can be used to measure ΔΨm.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[19]
Materials:
-
JC-1 dye
-
Cell culture medium
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 2-10 µM in culture medium) for 15-30 minutes at 37°C.[6]
-
Washing: Wash the cells with PBS or assay buffer to remove excess dye.
-
Analysis:
-
Flow Cytometry: Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will show an increase in green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.[5]
-
Plate Reader: Measure the fluorescence intensity at both red (e.g., Ex/Em: 535/595 nm) and green (e.g., Ex/Em: 485/535 nm) wavelengths. The ratio of red to green fluorescence indicates the mitochondrial membrane potential.[6]
-
Reactive Oxygen Species (ROS) Generation Assay
The production of intracellular ROS can be measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7][20] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]
Materials:
-
DCFH-DA dye
-
Serum-free medium or PBS
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
DCFH-DA Loading: Incubate the cells with DCFH-DA (typically 5-20 µM in serum-free medium or PBS) for 30-60 minutes at 37°C in the dark.[20]
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Analysis:
Visualization of Workflows and Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 101.200.202.226 [101.200.202.226]
- 4. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. resources.revvity.com [resources.revvity.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
- 14. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.cn [abcam.cn]
- 19. doc.abcam.com [doc.abcam.com]
- 20. arigobio.com [arigobio.com]
Fusarubin: A Promising Naphthoquinone for Antifungal Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusarubin, a polyketide-derived naphthoquinone pigment produced by various species of the fungus Fusarium, has garnered significant attention for its diverse biological activities. Among these, its potential as an antifungal agent presents a promising avenue for the development of novel therapeutics to combat the growing challenge of fungal infections. This document provides a comprehensive overview of the current knowledge on this compound's antifungal properties, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and insights into its potential mechanisms of action.
Antifungal Activity of this compound and its Analogues
While specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for this compound against the clinically significant yeasts Candida albicans and the mold Aspergillus fumigatus remain limited in publicly available literature, studies on this compound analogues provide valuable insights into their antifungal potential against a range of phytopathogenic fungi. The cytotoxic and antimicrobial effects of naphthoquinones like this compound are thought to stem from their ability to stimulate cellular respiration and the oxidation of NADH at the membrane. Furthermore, the flavoprotein-catalyzed redox cycling of naphthoquinones can generate a cascade of free radicals and superoxide molecules, which can lead to damage of critical cellular components like DNA and RNA.[1]
| Compound | Fungal Species | EC50 (mmol L⁻¹) | Reference |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotiorum sclerotiorum | 0.33 | [2] |
| 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | 0.38 | [2] |
| 8-O-Methyl-fusarubin | Sclerotiorum sclerotiorum | 0.36 | |
| 8-O-Methyl-fusarubin | Sclerotium rolfsii | 0.40 | |
| Anhydrothis compound | Alternaria alternata | 0.58 | |
| This compound acetate | Alternaria alternata | 0.54 | |
| This compound acetate | Sclerotium rolfsii | 0.62 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and can be applied to yeasts like Candida albicans with appropriate modifications.
1. Inoculum Preparation:
-
For Aspergillus fumigatus:
-
Grow the fungal isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain conidia.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
For Candida albicans:
-
Culture the yeast on Sabouraud dextrose agar (SDA) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution plate.
-
2. Microdilution Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plates at 35°C. For C. albicans, incubate for 24-48 hours. For A. fumigatus, incubate for 48-72 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
1. Subculturing from MIC Plates:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh PDA or SDA plate.
2. Incubation:
-
Incubate the plates at 35°C for a duration sufficient for fungal growth to be apparent in a control subculture from the growth control well (typically 24-72 hours).
3. MFC Determination:
-
The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plate, indicating a ≥99.9% killing of the initial inoculum.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol is used to evaluate the potential toxicity of this compound against mammalian cells.
1. Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., human lung fibroblasts - MRC-5) in appropriate medium (e.g., DMEM with 10% FBS).[3]
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
2. Treatment with this compound:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
3. MTT Assay:
-
After a 24-48 hour incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes a 50% reduction in cell viability compared to the vehicle control. This can be calculated by plotting the percentage of cell viability against the this compound concentration and fitting the data to a dose-response curve. A study on MRC-5 cell lines determined the IC50 of this compound to be 40.857 µg/mL.[3]
Potential Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying this compound's antifungal activity are still under investigation. However, based on studies of its analogues and the general activity of naphthoquinones, several potential pathways can be proposed.
Inhibition of Succinate Dehydrogenase: Molecular docking studies of this compound analogues suggest a possible mechanism of action through the inhibition of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain.[2]
Generation of Reactive Oxygen Species (ROS): The cytotoxic mechanism of naphthoquinones often involves the generation of reactive oxygen species (ROS).[1] This occurs through a flavoprotein-catalyzed redox cycle, leading to a cascade of free radicals and superoxide molecules that can cause oxidative damage to cellular components, including DNA, proteins, and lipids.[1]
Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for regulating growth, development, and stress responses in fungi. While direct evidence in fungi is pending, studies in human cancer cell lines have shown that this compound can influence MAPK signaling pathways. This suggests a potential mechanism where this compound could interfere with essential signaling cascades in fungal cells, thereby inhibiting their growth and virulence.[4]
Visualizations
Caption: Workflow for MIC and MFC determination.
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Fusarubin Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusarubin is a polyketide naphthoquinone pigment produced by various species of the fungus Fusarium, such as Fusarium solani and Fusarium fujikuroi.[1][2] This secondary metabolite and its analogues have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and cytotoxic properties against cancer cell lines.[1] As research into the therapeutic potential of this compound expands, the need for robust and reliable analytical methods for its quantification becomes paramount.
These application notes provide detailed protocols for the extraction, detection, and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods
The quantification of this compound in complex matrices such as fungal culture broths requires sensitive and specific analytical techniques. HPLC-DAD and LC-MS/MS are the most common methods employed for this purpose.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD offers a robust and widely accessible method for the quantification of this compound. The chromophore in the naphthoquinone structure of this compound allows for its detection by UV-Visible spectrophotometry.
Instrumentation and Parameters:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kinetex® 2.6 µm C6-phenyl, 100 Å, 150 x 3 mm with a UHPLC phenyl guard column |
| Column Temperature | 40 °C |
| Mobile Phase | A: Water with 0.05% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.05% Trifluoroacetic Acid (TFA) |
| Gradient | Start with a linear gradient from 20% B to 50% B over 15 minutes, followed by an isocratic step for 5 minutes, and an additional linear gradient to 75% B in 5 minutes. The column is then washed with 100% B and re-equilibrated to starting conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Detection Wavelengths | 280 nm, 310 nm, and 495 nm[3] |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the preferred method. This technique provides structural information, allowing for confident identification and quantification of this compound.
Instrumentation and Parameters:
| Parameter | Specification |
| LC System | Accela LC 60057-60010 system or equivalent |
| MS System | Linear trap quadrupole (LTQ) Orbitrap XL mass spectrometer or equivalent |
| Column | Gemini 3u C6-phenyl 110-Å, 150 x 3.00 mm, 3 µm |
| Mobile Phase | A: 1% Formic acid in Water B: Acetonitrile |
| Gradient | A gradient elution starting from 10% acetonitrile and 90% formic acid for 0.01 min followed by 90% acetonitrile and 10% formic acid for another 35 min; reverted to the initial gradient of 10% acetonitrile and 90% formic acid till the end of the run can be used.[4] |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Precursor ion: m/z 306.8 (M+H)+; Product ions for confirmation can be determined by fragmentation analysis.[4] |
Quantitative Data Summary
The production of this compound by Fusarium solani is highly dependent on the composition of the culture medium, particularly the carbon and nitrogen sources. The following table summarizes the yield of this compound under various culture conditions.
| Carbon Source (50 g/L) | Nitrogen Source | Average this compound Yield (mg/L) | Reference |
| Sucrose | Sodium Nitrate (6 g/L) | 132 | [5][6] |
| Maltose | Sodium Nitrate | 56 | [5][6] |
| Glucose | Sodium Nitrate | 37 | [5][6] |
| Glycerol | Ammonium Tartrate | 77 | [5][6] |
| Sucrose (100 g/L) | Ammonium Tartrate (4.6 g/L) | 287 | [6] |
| Sucrose (50 g/L) | Ammonium Tartrate (4.6 g/L) | 2.5 | [6] |
| Sucrose (50 g/L) | Ammonium Tartrate (9.2 g/L) | 47 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Analytical Standards
Objective: To prepare stock and working standard solutions of this compound for calibration.
Materials:
-
Purified this compound (isolated from fungal culture or commercially available)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of purified this compound using an analytical balance.
-
Transfer the weighed this compound to a 10 mL amber volumetric flask.
-
Dissolve the this compound in a small amount of methanol and then bring the volume up to the mark with methanol.
-
Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C in the dark. The stability of the stock solution should be monitored over time, as specific stability data for this compound is not widely available. General practice for mycotoxin standards suggests checking for degradation after prolonged storage.
-
-
Working Standard Solutions Preparation:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase used for analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Suggested concentration ranges for the calibration curve are 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL. The linearity of the method should be established within this range.
-
Protocol 2: Extraction of this compound from Fungal Liquid Culture
Objective: To extract this compound from a fungal liquid culture for subsequent analysis.
Materials:
-
Fungal culture broth
-
Miracloth or Whatman No. 1 filter paper
-
5 M Hydrochloric acid (HCl)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
50 mL centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Ultrasonic bath
-
0.22 µm syringe filters
-
HPLC vials
Procedure:
-
Filtration: Filter the fungal culture broth through Miracloth or Whatman No. 1 filter paper to separate the mycelium from the culture filtrate.[6]
-
Acidification: Transfer a known volume (e.g., 10 mL) of the culture filtrate to a 50 mL centrifuge tube. Acidify the filtrate by adding 0.7 mL of 5 M HCl.[6]
-
Liquid-Liquid Extraction:
-
Add an equal volume (e.g., 10 mL) of chloroform to the acidified filtrate in the centrifuge tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the lower organic (chloroform) layer containing the this compound into a clean glass tube.
-
Repeat the extraction step twice more with fresh chloroform and pool the organic layers.
-
-
Solvent Evaporation: Evaporate the pooled chloroform extract to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.[7]
-
Sonication and Filtration: Sonicate the reconstituted sample for 10 minutes to ensure complete dissolution of the analytes. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[7]
-
The sample is now ready for HPLC-DAD or LC-MS/MS analysis.
Method Validation and Quality Control
While specific LOD, LOQ, and recovery data for this compound are not extensively published, the following general guidelines for mycotoxin analysis method validation should be followed:
-
Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should be performed, and the coefficient of determination (R²) should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. For similar mycotoxins, LODs can range from the low ng/mL to pg/mL level, especially with LC-MS/MS.
-
Precision and Accuracy (Recovery): The precision of the method should be evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be < 15%. Accuracy should be assessed by performing recovery studies, where a blank matrix is spiked with a known amount of this compound standard at different concentration levels and then subjected to the entire analytical procedure. The recovery should ideally be within the range of 70-120%.
-
Specificity: The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. Peak purity analysis using a DAD detector can also be performed.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound extraction and analysis.
Proposed Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
Caption: this compound-induced apoptotic pathway.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brill.com [brill.com]
- 5. Rapid, Robust and Reliable Mycotoxins Analysis - Trouw Nutrition [trouwnutritionasiapacific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fusarium Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fusarium cultures to produce Fusarubin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound is a polyketide pigment produced by various Fusarium species, such as Fusarium solani and Fusarium fujikuroi.[1][2] These pigments are classified as naphthoquinones and are considered secondary metabolites.[3][4] Fusarubins are of significant interest due to their potential pharmaceutical properties, including antitumor, antibacterial, and immunosuppressive activities.[1]
Q2: Which Fusarium species are known to produce this compound?
A2: Several Fusarium species are known producers of this compound and its derivatives. These primarily include members of the Fusarium solani species complex, Fusarium fujikuroi, and Fusarium chlamydosporum.[1][3][4] The specific profile and quantity of fusarubins can vary between species and even strains.
Q3: What are the key factors that influence this compound yield?
A3: this compound production is a secondary metabolic process and is highly influenced by various environmental and nutritional factors.[5] The most critical factors include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, temperature, and light.[5][6] The interplay of these factors regulates the expression of the this compound biosynthetic gene cluster.[3]
Q4: How is this compound biosynthesis regulated at a molecular level?
A4: The biosynthesis of this compound is controlled by a complex regulatory network. This includes pathway-specific transcription factors and global regulators that respond to environmental cues.[5][6] Signal transduction pathways, such as the cAMP signaling pathway, also play a role in regulating the production of fusarubins and other secondary metabolites in Fusarium.[5][7] For instance, in F. fujikuroi, deletion of the adenylate cyclase gene (acyA) has been shown to affect the production of fusarubins.[7]
Troubleshooting Guide
Issue 1: Low or no this compound production in my Fusarium culture.
-
Question: I have inoculated my Fusarium culture, but I am observing poor growth and very low yields of the desired red pigment. What could be the problem?
-
Answer: Low this compound production can be attributed to several factors. First, review your culture medium composition. The type and concentration of carbon and nitrogen sources are critical.[1] For example, sucrose has been shown to be an effective carbon source for this compound production in F. solani.[1] Nitrogen limitation can also favor the production of fusarubins.[4][5] Ensure the pH of your medium is optimal; for many Fusarium species, a slightly acidic to neutral pH is favorable for secondary metabolite production.[5][8] Also, verify the incubation temperature, as it significantly affects fungal growth and metabolism.[5]
Issue 2: My culture is producing other pigments instead of this compound.
-
Question: My Fusarium culture is producing a different colored pigment (e.g., yellow or brown) instead of the expected red this compound. How can I promote the specific production of this compound?
-
Answer: Fusarium species can produce a variety of pigments, and the metabolic pathways can be influenced by subtle changes in culture conditions.[1] To enhance the selectivity for this compound, carefully control the nitrogen source. For instance, using sodium nitrate as a nitrogen source has been shown to favor this compound production over other pigments like bostrycoidin in F. solani.[1] The choice of carbohydrate can also impact the pigment profile.[1] Experimenting with different carbon-to-nitrogen ratios in your media can help steer the metabolic pathway towards this compound biosynthesis.
Issue 3: Difficulty in extracting and quantifying this compound.
-
Question: I believe my culture is producing this compound, but I am struggling with the extraction and subsequent quantification. What is an effective method?
-
Answer: For extraction, a liquid-liquid extraction method is commonly used.[9] After separating the mycelium from the culture broth, the supernatant can be acidified and extracted with an organic solvent like chloroform or ethyl acetate.[4][9] Quantification can then be performed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1][3] It is crucial to use a standard of pure this compound for accurate quantification. If a standard is not available, you may need to purify a small amount from a high-producing culture for use as a reference.
Data on this compound Yields
The yield of this compound is highly dependent on the culture conditions. Below is a summary of reported yields for Fusarium solani under different media compositions.
| Carbon Source (g/L) | Nitrogen Source (g/L) | This compound Yield (mg/L) | Reference |
| Sucrose (50) | Sodium Nitrate (6) | ~130 | [1] |
| Sucrose (100) | Ammonium Tartrate (4.6) | ~287 | [1] |
| Sucrose (180) | Ammonium Tartrate (low) | up to 400 | [1] |
| Glucose (50) | Sodium Nitrate | ~37 | [1] |
| Maltose (50) | Sodium Nitrate | ~56 | [1] |
| Glycerol (50) | Sodium Nitrate | ~77 | [1] |
Experimental Protocols
Protocol 1: Cultivation of Fusarium for this compound Production
-
Strain Maintenance: Maintain the Fusarium solani strain on Potato Dextrose Agar (PDA) at 28°C.[1]
-
Media Preparation: Prepare the desired liquid culture medium. For example, a medium optimized for this compound production could contain 50 g/L of sucrose and 6 g/L of sodium nitrate.[1]
-
Inoculation: Inoculate the liquid medium with a small piece of the fungal culture from the PDA plate.
-
Incubation: Incubate the culture at 25°C with shaking at 100 rpm for 7 to 9 days.[9] Pigmentation usually becomes visible after 48-96 hours.[9]
-
Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through Miracloth.[9]
Protocol 2: Extraction and Analysis of this compound
-
Sample Preparation: Take a 10 mL sample of the culture filtrate.[9]
-
Acidification: Acidify the sample by adding 0.7 mL of 5 M HCl.[9]
-
Extraction: Perform a liquid-liquid extraction by adding 10 mL of chloroform and shaking vigorously.[9]
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Solvent Evaporation: Collect the organic (chloroform) layer and evaporate the solvent to obtain the crude this compound extract.
-
Quantification: Redissolve the extract in a suitable solvent (e.g., methanol) and analyze it using HPLC-DAD.[1] Use a C18 column and a suitable gradient of solvents (e.g., water and acetonitrile with formic acid) for separation.[10]
Visualizations
References
- 1. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secondary metabolism in Fusarium fujikuroi: strategies to unravel the function of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. mdpi.com [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Fusarubin stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fusarubin in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a polyketide pigment, appearing as a dark red solid, produced by various species of the Fusarium fungus. Its solubility is a critical factor for experimental design. Based on available literature, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Methanol | Sparingly Soluble | [1] |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [2] |
Q2: What are the main factors affecting this compound stability in solution?
The stability of this compound in solution can be influenced by several factors, similar to other naphthoquinone compounds. These include:
-
pH: this compound's stability is expected to be pH-dependent. For related Fusarium mycotoxins, decomposition is more rapid at higher (basic) pH values.
-
Temperature: Elevated temperatures can lead to the thermal degradation of this compound. It is advisable to store this compound solutions at low temperatures and protect them from excessive heat during experiments.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of naphthoquinone compounds. Therefore, it is recommended to store this compound solutions in amber vials or protect them from light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
Q3: How should I store this compound, both as a solid and in solution?
-
Solid Form: Pure, solid this compound should be stored in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.
-
In Solution: this compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept in amber vials at a low temperature (e.g., 4°C or -20°C). The choice of solvent will also impact stability, with less volatile and less reactive solvents generally being preferred for longer-term storage.
Q4: What are the potential degradation products of this compound?
While specific degradation products of this compound in various solvents are not extensively documented in publicly available literature, the degradation of related 1,4-naphthoquinones often involves hydroxylation of the quinone ring as an initial step. Further degradation can lead to ring cleavage and the formation of smaller organic acids.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Color of the this compound solution changes over time (e.g., fades from red to yellow or colorless). | Degradation of this compound due to exposure to light, elevated temperature, or incompatible pH. | 1. Protect from light: Store and handle solutions in amber vials or wrap containers in aluminum foil. 2. Control temperature: Avoid heating solutions unless required by the protocol. Store solutions at recommended low temperatures. 3. Check pH: If using a buffered solution, ensure the pH is in a range where this compound is stable (preliminary testing may be required). For unbuffered organic solvents, consider the possibility of acidic or basic impurities. |
| Inconsistent experimental results when using this compound solutions prepared at different times. | Degradation of the stock solution over time. | 1. Prepare fresh solutions: For critical experiments, always use freshly prepared this compound solutions. 2. Qualify stock solutions: If a stock solution must be used over a period, perform a quick quality check (e.g., UV-Vis absorbance scan) before each use to ensure the characteristic absorbance peaks of this compound are present and have not significantly diminished. |
| Precipitate forms in the this compound solution. | The concentration of this compound exceeds its solubility limit in the chosen solvent, or the solvent composition has changed (e.g., evaporation of a more volatile component in a mixed solvent system). | 1. Verify solubility: Ensure the intended concentration is within the known solubility limits for that solvent. 2. Use a co-solvent: If higher concentrations are needed, consider using a co-solvent system. 3. Prevent evaporation: Keep containers tightly sealed to prevent solvent evaporation. |
| Unexpected peaks appear in chromatograms (e.g., HPLC) during analysis. | These may be degradation products of this compound. | 1. Conduct a forced degradation study: To identify potential degradation products, intentionally expose a this compound solution to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting mixture. This can help in identifying and tracking degradation products in your experimental samples.[3][4][5] 2. Use a stability-indicating method: Ensure your analytical method (e.g., HPLC) is capable of separating the intact this compound from its potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in a Specific Solvent
This protocol outlines a general approach to quantitatively assess the stability of this compound in a chosen solvent over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended for accurate quantification.
1. Materials:
-
This compound (solid)
-
High-purity solvent of interest (e.g., chloroform, dichloromethane, ethyl acetate, methanol)
-
Amber glass vials with screw caps
-
Volumetric flasks
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
HPLC column suitable for separating this compound from potential degradants (e.g., C18 column)
2. Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Aliquot samples: Aliquot the stock solution into several amber glass vials.
-
Storage conditions: Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-point analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from storage.
-
Sample preparation for analysis: Dilute an aliquot of the sample to a suitable concentration for HPLC analysis.
-
HPLC analysis: Inject the prepared sample into the HPLC system.
-
Data analysis: Determine the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from freshly prepared standards.
-
Calculate degradation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
3. Data Presentation: The results can be presented in a table and a graph showing the percentage of this compound remaining over time.
| Time (hours) | Concentration (µg/mL) | % this compound Remaining |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 98.5 |
| 4 | 96.2 | 96.2 |
| 8 | 92.1 | 92.1 |
| 24 | 85.5 | 85.5 |
| 48 | 78.3 | 78.3 |
(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Logic diagram for troubleshooting this compound instability.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Troubleshooting Fusarubin purification by column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of fusarubin using column chromatography. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during the purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
Question: My this compound sample is not separating from other colored bands on the silica gel column. What should I do?
Answer: Poor separation is a common issue and can be caused by several factors:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. This compound is often produced alongside other related naphthoquinones like javanicin and bostrycoidin, which have similar polarities.[1]
-
Solution: Develop a more effective solvent system using Thin-Layer Chromatography (TLC) first. Test various solvent combinations to maximize the Rf value difference between this compound and the impurities. A reported TLC solvent system that achieves good separation is a mixture of methanol, chloroform, benzene, and hexane (35:40:10:10 v/v/v/v), where this compound has an Rf of 0.875.[2]
-
-
Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping bands.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the sample load should not exceed 5-10% of the mass of the stationary phase.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure your column is packed uniformly. Use the "wet slurry" method for packing and allow the silica to settle completely before loading your sample.
-
Question: I am experiencing a very low yield of this compound after column chromatography. What are the possible causes?
Answer: Low recovery of this compound can be attributed to several factors:
-
Irreversible Adsorption: this compound might be adsorbing irreversibly to the silica gel. This can be an issue with highly polar compounds or if the silica is too acidic.
-
Solution: Try deactivating the silica gel by adding a small percentage of a polar solvent (like triethylamine for basic compounds or formic/acetic acid for acidic ones) to your mobile phase. For this compound, which is a naphthoquinone, adding a small amount of formic or acetic acid to the solvent system has been shown to be effective.[3]
-
-
Compound Degradation: this compound, like many polyketides, may be sensitive to pH, light, or temperature.[4][5] Prolonged exposure to the silica gel surface or harsh solvents can cause degradation.
-
Solution: Work quickly and, if possible, in a cold room to minimize temperature-related degradation. Protect your sample and column from direct light. Analyze the stability of your compound on a TLC plate by spotting it and leaving it for some time before developing to see if degradation spots appear.[6]
-
-
Co-elution with Non-Colored Impurities: Your this compound fraction might appear pure by color, but could be contaminated with colorless impurities, thus reducing the overall purity and perceived yield.
-
Solution: Monitor fractions using TLC and a UV lamp to visualize UV-active impurities. Combine only the purest fractions for solvent evaporation.
-
Question: None of my compounds are eluting from the column. What went wrong?
Answer: This can be a frustrating problem, but it is usually solvable:
-
Solvent Polarity is Too Low: The mobile phase may not be polar enough to move your compound down the column.
-
Compound Degradation/Reaction on the Column: The compound may have decomposed or reacted on the silica gel and will not elute.[6]
-
Solution: Before performing column chromatography, test the stability of your compound on a small amount of silica gel. Dissolve a small sample, add silica, and after some time, extract the solvent and run a TLC to see if the original spot is still present.
-
-
Sample Precipitation at the Top of the Column: If the sample is not very soluble in the initial mobile phase, it may precipitate at the top of the column.
-
Solution: Use a "dry loading" technique. Pre-adsorb your crude sample onto a small amount of silica gel. After evaporating the solvent, the dry, free-flowing powder can be carefully added to the top of the packed column.[8]
-
Question: The colored band of this compound is streaking or "tailing" down the column instead of moving as a sharp band. How can I fix this?
Answer: Tailing is often a sign of interactions between your compound and the stationary phase.
-
Acidic/Basic Nature of the Compound: this compound has acidic hydroxyl groups that can interact strongly with the acidic silica surface, causing tailing.
-
Solution: Add a small amount of a modifying acid, like formic or acetic acid (e.g., 0.1-1%), to the mobile phase.[3] This can help to protonate the compound and/or saturate the active sites on the silica, leading to sharper bands.
-
-
Column Overloading: As mentioned before, too much sample can lead to tailing.
-
Solution: Use a smaller amount of crude extract for the amount of silica gel.
-
Data Summary Tables
The following tables summarize quantitative data for this compound purification based on published literature.
Table 1: Solvent Systems for this compound Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Reference |
| Thin-Layer Chromatography (TLC) | Silica Gel | Methanol:Chloroform:Benzene:Hexane (35:40:10:10) | [2] |
| Thin-Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol:Formic Acid (8.5:1.5:0.1) | [3] |
| Column Chromatography | Silica Gel | Gradient: 1) Chloroform:Methanol:Formic Acid (8.5:1.5:0.1), 2) Chloroform:Methanol (7:3), 3) 100% Methanol | [3] |
| Column Chromatography | Silica Gel | Gradient starting with Chloroform:Methanol (9.5:0.5) with increasing polarity | [7] |
Table 2: HPLC Conditions for this compound Analysis and Purification
| Column Type | Mobile Phase | Gradient Details | Flow Rate | Detection | Reference |
| C6-phenyl | A: 1% Formic Acid in WaterB: Acetonitrile (ACN) | Linear gradient from 20% B to 50% B in 15 min, isocratic for 5 min, then linear to 75% B in 5 min. | 0.3 mL/min | 450 nm | [9] |
| C18 Preparative | Acetonitrile:Water (80:20) | Isocratic | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol describes a general method for extracting this compound from a liquid culture of Fusarium spp.
-
Harvesting: After 6-7 days of growth, separate the fungal mycelium from the liquid culture medium by filtration. The red pigment is often present in both the culture filtrate and the mycelium.[9]
-
Liquid Phase Extraction:
-
Mycelium Extraction:
-
The mycelial biomass can be homogenized in an ice-cold solvent (e.g., chloroform or methanol) to extract intracellular pigments.[3]
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude pigment extract.
-
Quantification: Weigh the dried crude extract to determine the initial yield before purification.
Protocol 2: this compound Purification by Silica Gel Column Chromatography
This protocol provides a step-by-step guide for purifying this compound using traditional silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar solvent of your gradient (e.g., Chloroform:Methanol 9.5:0.5).[7]
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
Alternative (Dry Loading): Dissolve the crude extract, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[8]
-
-
Elution:
-
Fraction Monitoring:
-
Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Spot each fraction on a TLC plate and develop it using a suitable solvent system (see Table 1).
-
Visualize the spots under visible and UV light.
-
-
Final Steps:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Determine the final yield and confirm purity by HPLC or other analytical methods.
-
Visual Diagrams
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. Purification of fusaproliferin from cultures of Fusarium subglutinans by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Description of Fusarium graminearum Pigments and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. ajbls.com [ajbls.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions for Fusarubin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fusarubin production from Fusarium species.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fusarium culture is growing well, but the this compound yield is very low or non-existent. What are the common causes?
A1: Low this compound yield despite good mycelial growth is a common issue. Several factors in your culture conditions could be the cause:
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Suboptimal Medium Composition: The type and concentration of carbon and nitrogen sources are critical. This compound is a secondary metabolite, and its production is often triggered by nutrient limitation, particularly nitrogen.[1] High levels of readily available nitrogen, such as glutamine, can repress the this compound biosynthesis gene cluster.[2][3]
-
Incorrect pH: The pH of the culture medium significantly influences fungal growth and pigment production. Both excessively high and low pH levels can inhibit this compound synthesis.[4][5][6]
-
Inappropriate Temperature: The optimal temperature for fungal growth may not be the same as the optimal temperature for secondary metabolite production.[7] Each Fusarium species has a specific temperature range for this compound production.
-
Inadequate Aeration/Agitation: Proper aeration is crucial for the growth of filamentous fungi and can impact pigment production. For submerged cultures, the agitation speed can influence pellet morphology and metabolite production.[8]
-
Incorrect Incubation Time: this compound production typically begins in the stationary phase of growth, after primary growth has slowed. Harvesting too early may result in low yields. Pigmentation often starts to become visible after 48-96 hours of cultivation.[6]
Q2: How can I optimize the media composition to enhance this compound production?
A2: Media optimization is one of the most effective strategies to boost this compound yield. The key is to find the right balance of carbon and nitrogen sources.
-
Carbon Source: Sucrose is often a preferred carbon source for this compound production in Fusarium solani.[4][6] Glucose has also been used effectively.[8]
-
Nitrogen Source: The choice of nitrogen source is critical. In F. fujikuroi, sodium nitrate was shown to permit this compound production, whereas high levels of glutamine were repressive.[2][3] For F. solani, a combination of sucrose and sodium nitrate has proven effective.[4][6] Studies have shown that a nitrogen-scarce medium can favor this compound production in F. chlamydosporum.[1]
-
C:N Ratio: A high carbon-to-nitrogen ratio often induces secondary metabolism. Experimenting with different concentrations to find the optimal ratio for your specific strain is recommended. A C:N ratio of 2:0.15 was used in one study with F. chlamydosporum.[1]
Q3: What is the ideal pH for this compound production?
A3: The optimal pH can vary between species, but generally, a slightly acidic to neutral pH is favored. For Fusarium solani BRM054066, the initial pH was adjusted to 6.0-6.5.[8] It is important to monitor the pH throughout the fermentation, as fungal metabolism can cause significant shifts in the medium's pH, which in turn can affect pigment production.[4][5][6]
Q4: My culture produces a mix of different pigments, making this compound purification difficult. How can I improve the selectivity?
A4: Achieving high selectivity is a common challenge. Besides this compound, Fusarium species can produce other related naphthoquinones like javanicin and bostrycoidin.[4][9]
-
Media Manipulation: Altering the carbon and nitrogen sources can significantly shift the metabolic output. For example, in one study with F. solani, a medium with maltose and ammonium tartrate yielded large amounts of bostrycoidin, while a sucrose-based medium produced a mix of four different compounds, including this compound.[4] The optimal medium for selective this compound production was found to be 50 g/L sucrose combined with 6 g/L sodium nitrate.[4][6]
-
Response Surface Methodology (RSM): For systematic optimization of both yield and selectivity, employing experimental designs like full factorial or response surface methodology can be highly effective in identifying the optimal concentrations and combinations of media components.[4][5][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on optimizing culture conditions for this compound and related metabolite production.
Table 1: Effect of Media Composition on this compound Production in Fusarium solani
| Carbon Source (g/L) | Nitrogen Source | Nitrogen Conc. (g/L) | This compound Yield (mg/L) | Reference |
| Sucrose (100) | Ammonium Tartrate | 4.6 | 287 | [4][6] |
| Sucrose (180) | Ammonium Tartrate | Low (unspecified) | ~400 (predicted) | [4] |
| Sucrose (50) | Sodium Nitrate | 6.0 | ~150 (and optimal selectivity) | [4][6] |
| Glycerol (50) | Ammonium Tartrate | 4.6 | 77 | [4] |
| Sucrose (50) | Ammonium Tartrate | 9.2 | 47 | [4] |
| Sucrose (100) | Ammonium Tartrate | 6.9 | (Yielded 77 mg/L of Javanicin) | [4] |
Table 2: General Culture Parameters for this compound Production
| Parameter | Organism | Recommended Value | Reference |
| Temperature | F. poae (for growth) | 24.7 °C | [7] |
| F. moniliforme (for mycotoxin) | 25 °C | [10] | |
| F. chlamydosporum | 28 ± 2 °C | [1][11] | |
| F. solani | 25 °C | [6][8] | |
| pH (initial) | F. solani | 6.0 - 6.5 | [8] |
| F. chlamydosporum | 6.0 | [11] | |
| Agitation (submerged) | F. solani | 200 rpm | [8] |
| F. solani | 100 rpm | [6] |
Experimental Protocols
Protocol 1: Submerged Culture for this compound Production from F. solani
This protocol is based on methodologies that have shown success in producing this compound and related pigments.[6][8]
-
Microorganism and Inoculum Preparation:
-
Maintain Fusarium solani on Potato Dextrose Agar (PDA) plates at 7°C.[8]
-
For inoculum, grow the fungus in a liquid seed medium or use agar plugs from a freshly grown plate.
-
-
Culture Medium Preparation:
-
Prepare the production medium. An effective medium (POL culture medium) consists of: 5 g/L (NH₄)₂SO₄, 0.2 g/L MgSO₄·7H₂O, 1.0 g/L K₂HPO₄, 2.0 g/L yeast extract, 1.0 g/L peptone, and 20 g/L glucose.[8]
-
Alternatively, for optimized production, use a medium containing 50 g/L sucrose and 6 g/L sodium nitrate.[4][6]
-
Adjust the initial pH of the medium to 6.0-6.5.
-
Dispense 100 mL of medium into 250 mL Erlenmeyer flasks.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Fermentation:
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general method for extracting and analyzing this compound from liquid culture.[1][4][11]
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration through Miracloth or a similar filter paper.[4]
-
-
Extraction from Culture Filtrate (Liquid-Liquid Extraction):
-
Take a known volume (e.g., 10 mL) of the culture filtrate.[4]
-
Acidify the sample by adding 0.7 mL of 5 M HCl. This helps in protonating the phenolic groups of this compound, making it more soluble in organic solvents.[4]
-
Extract the acidified filtrate with an equal volume of an appropriate organic solvent (e.g., ethyl acetate or chloroform). Repeat the extraction 2-3 times.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
-
Extraction from Mycelium (Intracellular Pigments):
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[4]
-
Quantify this compound by comparing the peak area to a standard curve generated from a pure this compound standard.
-
Visualizations
Below are diagrams illustrating key workflows and regulatory pathways involved in this compound production.
Caption: General experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
Caption: Simplified regulation of the this compound biosynthesis pathway.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition [mdpi.com]
- 7. Effect of temperature on growth, wheat head infection, and nivalenol production by Fusarium poae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pigment production by Fusarium solani BRM054066 and determination of antioxidant and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajbls.com [ajbls.com]
Technical Support Center: Fusarubin Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarubin in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxic action?
This compound is a naphthoquinone-derived mycotoxin produced by fungi of the Fusarium genus, notably Fusarium solani. It is characterized by its dark red color.[1] Its cytotoxic effects are attributed to several mechanisms, including the generation of free radicals through a flavoprotein-catalyzed redox cycle, which can lead to DNA and RNA damage.[2] Furthermore, this compound has been shown to induce apoptosis in cancer cells by upregulating p21 and p53, and activating the caspase-8/3 signaling pathway.[1][3] There is also evidence to suggest that it may interfere with topoisomerase-II.
Q2: I am observing unexpected results in my MTT assay with this compound. Could the compound be interfering with the assay?
Yes, it is highly probable. This compound has distinct physicochemical properties that can interfere with colorimetric cytotoxicity assays like the MTT assay.
-
Color Interference: this compound is a red-colored compound with an absorbance maximum around 524 nm.[1] The formazan product of the MTT assay is measured at approximately 570 nm.[4][5] This spectral overlap can lead to artificially high absorbance readings, masking the true cytotoxic effect of this compound.
-
Redox Activity: As a naphthoquinone, this compound has inherent redox activity.[2] This property could potentially lead to the direct chemical reduction of the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity. This would result in an overestimation of cell viability.
Q3: How can I correct for this compound's color interference in my cytotoxicity assays?
To correct for the intrinsic color of this compound, you should include a "compound-only" control for each concentration tested. This is a set of wells containing the same concentration of this compound in cell-free medium. The absorbance of these wells should be subtracted from the absorbance of the corresponding wells with cells.
Q4: What is the best way to prepare a stock solution of this compound?
This compound is sparingly soluble in methanol and insoluble in water, but soluble in solvents like chloroform, dichloromethane, and ethyl acetate.[1] For cell culture experiments, a common practice is to dissolve this compound in a small amount of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).[6] Stock solutions in methanol have been prepared at 5 g/L.[7]
Q5: Is this compound stable in cell culture medium?
The stability of this compound in cell culture media can be influenced by factors such as pH and temperature.[8][9][10] It is advisable to prepare fresh dilutions of this compound in media for each experiment from a frozen stock solution. To minimize degradation, the prepared media containing this compound should be protected from light and used promptly.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible IC50 values for this compound.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has poor aqueous solubility. Visually inspect the wells, especially at higher concentrations, for any signs of precipitation. If observed, try preparing the dilutions from a higher concentration stock to minimize the volume of organic solvent added to the media. Sonication of the stock solution before dilution may also help. |
| Inaccurate Pipetting | Ensure proper mixing of the cell suspension before seeding and accurate serial dilutions of this compound. Use calibrated pipettes. |
| Cell Seeding Density | The optimal cell number per well can vary between cell lines. Perform a cell titration experiment to determine the linear range of your assay for the specific cell line being used. |
| Assay Interference | As discussed in the FAQs, this compound's color and redox properties can interfere with the assay. Ensure you are using appropriate controls (compound-only blanks) to correct for these interferences. |
Problem 2: High background absorbance in the MTT assay.
| Possible Cause | Troubleshooting Step |
| This compound Color Interference | The red color of this compound contributes to the absorbance reading. Subtract the absorbance of cell-free wells containing the same concentration of this compound. |
| Direct MTT Reduction by this compound | The redox activity of this compound may directly reduce MTT. To assess this, incubate this compound with MTT in cell-free medium. A significant color change indicates direct reduction. If this occurs, consider using an alternative cytotoxicity assay that is not based on tetrazolium reduction, such as the SRB or LDH assay. |
| Media Components | Phenol red in the culture medium can contribute to background absorbance. Use a reference wavelength (e.g., 630-690 nm) to subtract the background, or consider using phenol red-free medium.[4] |
Problem 3: No dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Concentration Range | The selected concentration range of this compound may be too low to induce a cytotoxic effect in the chosen cell line. Consult published IC50 values (see Table 1) and consider testing a wider and higher range of concentrations. |
| Exposure Time | The incubation time may be too short for this compound to induce apoptosis. Consider extending the exposure time (e.g., 48 or 72 hours). |
| Cell Line Resistance | The cell line you are using may be resistant to the cytotoxic effects of this compound. Consider using a different cell line or a positive control to ensure the assay is working correctly. |
| Compound Degradation | This compound may not be stable over the course of the experiment. Prepare fresh dilutions for each experiment and protect plates from light. |
Quantitative Data Summary
Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| Fusaproliferin | MIA-PaCa2 (pancreatic) | 0.13 | Not Specified | Not Specified | [2] |
| Fusaproliferin | BxPC3 (pancreatic) | 0.76 | Not Specified | Not Specified | [2] |
| Fusaproliferin | MDA-MB-231 (breast) | 1.9 | Not Specified | Not Specified | [2] |
| Fusaproliferin | MCF7 (breast) | 3.9 | Not Specified | Not Specified | [2] |
| Fusaproliferin | WI38 (lung fibroblast) | 18 | Not Specified | Not Specified | [2] |
| This compound | OCI-AML3 (leukemia) | ~52.6 (16.1 µg/mL) | 48 hours | Cell Counting | [3] |
| Anhydrothis compound | OCI-AML3 (leukemia) | ~157.4 (45.5 µg/mL) | 48 hours | Cell Counting | [3] |
| This compound | MRC-5 (lung fibroblast) | ~133.4 (40.857 µg/mL) | Not Specified | MTT | [11] |
| Fusaric Acid | HeLa (cervical) | ~1116 (200 µg/mL) | 24 hours | Not Specified | [12] |
Note: IC50 values were converted from µg/mL to µM where the molecular weight was available (this compound: 306.27 g/mol , Anhydrothis compound: 288.25 g/mol , Fusaric Acid: 179.22 g/mol ). Conversion for Fusaproliferin was not possible as the specific isomer's molecular weight was not provided in the source.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO). Include a set of cell-free wells with each this compound concentration to correct for color interference. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550-600 nm, with a reference wavelength of 630-690 nm.
-
Data Analysis: Subtract the absorbance of the compound-only blank from the corresponding cell-containing wells. Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and culture medium background.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).
-
Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Correct for background absorbance and calculate the percentage of cytotoxicity relative to the maximum LDH release control.
SRB (Sulforhodamine B) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add a solubilizing solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Comparative workflow of MTT, LDH, and SRB cytotoxicity assays.
Caption: Troubleshooting logic for this compound interference in cytotoxicity assays.
References
- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Water activity, temperature, and pH effects on growth of Fusarium moniliforme and Fusarium proliferatum isolates from maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
Technical Support Center: Fusarubin Degradation in Laboratory Settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fusarubin. The information provided is intended to assist with challenges encountered during experimental studies of this compound's stability and degradation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is changing color from red to yellow/brown. What is happening?
A1: This color change is a common indicator of this compound degradation. This compound, a naphthoquinone pigment, is susceptible to degradation under certain laboratory conditions. The degradation often results in a shift in the chromophore, leading to a change in color. Key factors that can induce this degradation include:
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pH: this compound is significantly more stable in acidic conditions (pH 3-4) and degrades in neutral to alkaline conditions (pH 7-10). If your medium or solvent is not pH-controlled, this is the most likely cause.[1]
-
Temperature: Elevated temperatures, especially above 60°C, can accelerate the degradation of this compound.[1]
-
Light Exposure: Prolonged exposure to light can cause photodegradation. It is recommended to store this compound solutions in the dark or in amber-colored vials.[1]
Troubleshooting Steps:
-
Verify pH: Check the pH of your this compound solution. If it is neutral or alkaline, adjust to an acidic pH (e.g., pH 4) using a suitable buffer if your experimental design allows.
-
Control Temperature: Ensure your experiments are conducted at a controlled, and preferably low, temperature unless the effect of temperature is the variable being studied. For storage, refrigeration is recommended.[1]
-
Minimize Light Exposure: Protect your samples from light by using amber vials or by wrapping your containers in aluminum foil.
Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could they be?
A2: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The nature of these products will depend on the degradation pathway. While the specific degradation pathways of this compound are not extensively detailed in the literature, related compounds like aurofusarin are known to break down into smaller molecules such as rubrofusarin. It is plausible that this compound undergoes similar fragmentation or structural rearrangement.
Troubleshooting Steps:
-
Forced Degradation Study: To tentatively identify if the new peaks are degradation products, you can perform a forced degradation study. Expose a pure this compound sample to stress conditions (e.g., high pH, high temperature, UV light) and monitor the appearance and growth of the new peaks over time.
-
Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This information can help in proposing molecular formulas for the degradation products and in searching for known related compounds in databases.
Q3: How can I quantify the degradation of this compound in my experiments?
A3: The degradation of this compound can be quantified by monitoring the decrease in its concentration over time using a stability-indicating analytical method, typically HPLC-UV/Vis or UPLC-MS.
Experimental Protocol for Quantifying this compound Degradation:
-
Prepare a stock solution of this compound in a suitable solvent where it is stable (e.g., methanol or an acidic buffer).
-
Subject the solution to the desired stress condition (e.g., a specific pH, temperature, or light intensity).
-
At regular time intervals, withdraw an aliquot of the solution.
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Analyze the aliquot by a validated HPLC or UPLC method. A common method involves a C18 column with a gradient elution using a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.[1][2]
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Monitor the peak area of this compound at its maximum absorbance wavelength (around 520 nm).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution:
-
Dissolve a known amount of pure this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature, as degradation is expected to be rapid.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep the solution in the dark at room temperature.
-
Thermal Degradation: Dilute the stock solution with a neutral, inert solvent (e.g., water or a buffer at pH 7). Incubate at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a photostable solvent) to a light source that provides both UV and visible light, as per ICH Q1B guidelines. Run a dark control in parallel.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
-
Protocol 2: HPLC Method for this compound Quantification
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 20-30 minutes to elute this compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 520 nm) and also scan a broader range (e.g., 200-600 nm) to detect degradation products that may have different absorption maxima.
-
Injection Volume: 10-20 µL.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in the samples.
Quantitative Data Summary
The following table summarizes the stability of a related pigment under different conditions, which can serve as a general guide for this compound until more specific data is available.
| Condition | Temperature (°C) | pH | % Color Retention (after 3h) |
| Temperature | 60 | 4.5 | Stable |
| 90 | 4.5 | Severe Degradation | |
| pH | Ambient | 3 | High Stability |
| Ambient | 4 | High Stability | |
| Ambient | 7 | Low Stability | |
| Ambient | 10 | Low Stability | |
| Light | Refrigerated | N/A | Stable (in dark) |
| Refrigerated | N/A | Significant Degradation (exposed) |
Data adapted from a study on a pigment from Pseudofusicoccum adansoniae, which shares stability characteristics with other fungal polyketide pigments.[1]
Visualizations
Hypothetical Degradation Pathway of this compound
While the exact degradation pathways of this compound are not well-established in the literature, a hypothetical pathway can be proposed based on its naphthoquinone structure and the known reactivity of similar compounds. Under alkaline conditions, hydrolysis and rearrangement reactions are likely to occur.
Caption: A hypothetical degradation pathway for this compound under alkaline conditions.
Experimental Workflow for this compound Stability Study
The following diagram illustrates a typical workflow for investigating the stability of this compound.
Caption: A typical experimental workflow for a this compound stability study.
References
How to minimize batch-to-batch variability of Fusarubin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Fusarubin production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production experiments.
Issue: Significant variability in this compound yield between batches.
Possible Causes & Solutions:
-
Inconsistent Inoculum: The age, viability, and metabolic state of the fungal inoculum are critical for reproducible fermentations.
-
Solution: Implement a standardized inoculum preparation protocol. Prepare a large, cryopreserved master cell bank of spores from a high-yielding culture of Fusarium. This ensures that each fermentation starts from a consistent genetic base.[1]
-
-
Subtle Variations in Cultivation Conditions: Fungal secondary metabolism is highly sensitive to minor fluctuations in environmental and nutritional factors.[2]
-
Solution: Maintain strict control over fermentation parameters. This includes precise control of temperature (±0.5°C), pH, dissolved oxygen, and nutrient concentrations.[1] Utilize automated feedback control systems where possible.
-
-
Variability in Raw Materials: The composition of complex media components like yeast extract and peptone can vary between suppliers and even between different lots from the same supplier.
-
Solution: Source key media components from a single, reliable supplier and lot number when feasible. Perform quality control on incoming raw materials.[1]
-
-
Genetic Instability: Fungal production strains can undergo genetic or epigenetic changes over successive generations, leading to a decline or variability in yield.[1]
-
Solution: Avoid excessive sub-culturing. Regularly initiate new cultures from your cryopreserved master cell bank. Periodically screen single-colony isolates for this compound production to select high-producing variants.[1]
-
Issue: Low or no this compound production.
Possible Causes & Solutions:
-
Inappropriate Culture Conditions: this compound production is highly dependent on the culture environment.
-
Incorrect Nitrogen Source or Concentration: The type and amount of nitrogen can significantly impact secondary metabolite production. This compound production has been observed to be favored in nitrogen-limited conditions.[3][4]
-
Solution: Experiment with different nitrogen sources and concentrations. For example, sodium nitrate has been shown to promote this compound production over other secondary metabolites like bikaverin.[5]
-
-
Suboptimal Carbon Source: The choice of carbohydrate can influence the yield and selectivity of this compound production.
-
Inappropriate Aeration: Oxygen availability plays a crucial role in fungal metabolism.
-
Solution: Compare stationary (solid or liquid) versus agitated liquid cultures. For some Fusarium species, stationary cultures have shown higher yields of certain secondary metabolites compared to agitated cultures.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound production?
A1: The main factors influencing this compound production include:
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Media Composition: The type and concentration of carbon and nitrogen sources are critical.[6][7]
-
pH: The pH of the culture medium can dramatically affect which secondary metabolites are produced. Neutral to alkaline pH generally favors this compound production.[5]
-
Temperature: Temperature affects both fungal growth and the activity of biosynthetic enzymes.[3]
-
Aeration: The level of oxygenation (e.g., stationary vs. shaken culture) can impact the metabolic pathways activated.[8]
-
Light: Light can be a regulatory factor for secondary metabolism in fungi.[3]
-
Genetic and Regulatory Factors: The expression of the this compound biosynthetic gene cluster (fsr) is tightly regulated.[5][9]
Q2: How can I improve the consistency of my inoculum?
A2: To ensure a consistent inoculum, follow these steps:
-
Prepare a Master Spore Stock: Grow the Fusarium strain on a suitable agar medium until abundant sporulation occurs. Harvest the spores in a sterile 20% glycerol solution.
-
Cryopreserve Aliquots: Dispense the spore suspension into small aliquots in cryovials and store them at -80°C.
-
Standardize Pre-cultures: For each experiment, use a fresh aliquot from the master stock to inoculate a pre-culture. Use a consistent seed medium, incubation time, temperature, and agitation speed for all pre-cultures.[1]
Q3: My Fusarium strain is producing other pigments instead of this compound. How can I increase the selectivity for this compound?
A3: To increase the selectivity for this compound production, you can manipulate the culture conditions:
-
Adjust the Nitrogen Source and pH: In Fusarium fujikuroi, using sodium nitrate as the nitrogen source leads to an alkaline pH, which favors this compound production and represses the production of another red pigment, bikaverin.[5]
-
Optimize Carbon and Nitrogen Concentrations: A study on Fusarium solani showed that specific combinations of sucrose and sodium nitrate or ammonium tartrate could selectively enhance the production of this compound over other related polyketides like javanicin and bostrycoidin.[6][7]
Q4: What is a suitable medium for this compound production?
A4: A suitable starting point for a this compound production medium can be a defined synthetic medium like ICI medium with modifications.[5] For Fusarium solani, media containing sucrose as the carbon source and either sodium nitrate or ammonium tartrate as the nitrogen source have been shown to be effective.[6][7] For F. chlamydosporum, a non-defined medium with a low concentration of organic nitrogen (peptone and beef extract) has been used successfully.[4]
Data Presentation
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production in Fusarium solani
| Carbon Source (50 g/L) | Nitrogen Source | Average this compound Yield (mg/L) |
| Sucrose | Sodium Nitrate | 132 |
| Glucose | Sodium Nitrate | 37 |
| Maltose | Sodium Nitrate | 56 |
| Glycerol | Ammonium Tartrate | 77 |
| Sucrose | Ammonium Tartrate | - (Favored anhydrothis compound) |
Data adapted from a study on Fusarium solani. Yields can vary significantly between species and strains.[6][7]
Table 2: Effect of Sucrose and Ammonium Tartrate Concentration on this compound Production in F. solani
| Sucrose Concentration (g/L) | Ammonium Tartrate Concentration (g/L) | Average this compound Yield (mg/L) |
| 50 | 4.6 | 2.5 |
| 50 | 9.2 | 47 |
| 100 | 4.6 | 287 |
Data highlights the significant impact of nutrient concentration on this compound yield.[6][7]
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
Objective: To prepare a consistent and reproducible fungal inoculum for fermentation.
Materials:
-
High-yielding Fusarium strain
-
Potato Dextrose Agar (PDA) plates
-
Sterile 20% (v/v) glycerol solution
-
Sterile distilled water
-
Sterile inoculating loop or spreader
-
Cryovials
-
Seed culture medium (e.g., ICI medium with 6 mM sodium nitrate)
-
Erlenmeyer flasks
Procedure:
-
Strain Activation: Streak the Fusarium strain from a long-term stock onto a PDA plate and incubate at 28°C for 5-7 days, or until sufficient sporulation is observed.
-
Spore Harvesting: Aseptically add 10 mL of sterile distilled water to the surface of the mature culture. Gently scrape the surface with a sterile loop to dislodge the spores.
-
Spore Suspension: Transfer the spore suspension to a sterile tube.
-
Cryopreservation: Mix the spore suspension with an equal volume of sterile 40% glycerol to achieve a final concentration of 20% glycerol.
-
Aliquoting: Dispense 1 mL aliquots of the spore-glycerol suspension into sterile cryovials.
-
Storage: Store the cryovials at -80°C for long-term use.
-
Pre-culture Preparation: To start an experiment, inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with one thawed cryovial of the spore stock.
-
Incubation: Incubate the pre-culture at 28°C on a rotary shaker at 180 rpm for 2-3 days. This pre-culture is now ready to be used to inoculate the main production cultures.[5]
Protocol 2: this compound Extraction and Quantification
Objective: To extract and quantify this compound from a liquid culture.
Materials:
-
Fusarium liquid culture
-
Miracloth or Whatman No. 1 filter paper
-
5 M HCl
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC-DAD system
Procedure:
-
Mycelium Separation: After the desired incubation period, separate the fungal mycelium from the culture broth by filtration through Miracloth or filter paper.
-
Acidification: Take a known volume (e.g., 10 mL) of the culture filtrate and acidify it by adding 0.7 mL of 5 M HCl.
-
Solvent Extraction: Transfer the acidified filtrate to a 50 mL centrifuge tube and add an equal volume of ethyl acetate. Vortex vigorously for 2 minutes to extract the pigments.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer, which contains the this compound, and transfer it to a clean flask.
-
Drying: Evaporate the ethyl acetate to dryness using a rotary evaporator.
-
Reconstitution: Re-dissolve the dried pigment extract in a known volume of methanol (e.g., 1 mL).
-
Quantification: Analyze the sample using an HPLC-DAD system. Detect this compound at a wavelength of 450 nm.[5] Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.
Mandatory Visualizations
Caption: The this compound biosynthetic pathway is governed by the fsr gene cluster.
Caption: A logical workflow for troubleshooting inconsistent this compound production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 4. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Fusarubin Resistance in Microbial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fusarubin and encountering resistance in microbial strains, particularly Fusarium species.
Frequently Asked Questions (FAQs)
Q1: My Fusarium strain has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound, a naphthoquinone pigment produced by Fusarium species, can arise from several mechanisms, analogous to fungicide resistance in fungi. The primary mechanisms include:
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Target Site Modification: Mutations in the gene encoding the target protein of this compound can reduce its binding affinity, rendering the compound ineffective.
-
Overexpression of Efflux Pumps: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[1][2][3][4][5] This is a common mechanism of resistance to various xenobiotics in Fusarium.[1][2][3][4][5]
-
Metabolic Detoxification: The microbial strain may evolve enzymatic pathways to modify or degrade this compound into non-toxic compounds.
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Alterations in Global and Pathway-Specific Regulation: Changes in the expression of transcription factors that regulate the this compound biosynthetic gene cluster (fsr) or general stress response pathways can also contribute to resistance.
Q2: How can I determine if ABC transporters are responsible for this compound resistance in my strain?
A2: You can investigate the role of ABC transporters through a combination of gene expression analysis and functional assays:
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Quantitative Real-Time PCR (qRT-PCR): Compare the expression levels of known ABC transporter genes in your resistant strain versus a susceptible (wild-type) strain, both in the presence and absence of this compound. A significant upregulation of one or more ABC transporter genes in the resistant strain upon this compound exposure would suggest their involvement.
-
Heterologous Expression: Express the candidate ABC transporter gene from your resistant strain in a sensitive host system, such as Saccharomyces cerevisiae (yeast), that lacks the transporter. If the transformed yeast exhibits increased resistance to this compound, it provides direct evidence of the transporter's role in conferring resistance.
-
Efflux Pump Inhibition: Use known ABC transporter inhibitors to see if they can restore sensitivity to this compound in your resistant strain. A synergistic effect between the inhibitor and this compound would indicate the involvement of efflux pumps.
Q3: Are there known mutations that confer resistance to this compound?
A3: While specific mutations conferring resistance directly to this compound are not extensively documented in publicly available literature, mutations in genes related to fungicide resistance in Fusarium provide a strong precedent. For example, point mutations in the β-tubulin gene are known to confer resistance to benzimidazole fungicides. Similarly, mutations in the target enzymes of other fungicides are a common resistance mechanism. To identify potential this compound resistance mutations, you can perform whole-genome sequencing of your resistant strain and compare it to the wild-type to identify single nucleotide polymorphisms (SNPs) or other mutations in candidate genes.
Troubleshooting Guides
Guide 1: Gene Knockout Experiments (e.g., using CRISPR/Cas9)
Problem: Low or no successful gene knockouts of a putative this compound resistance gene.
| Possible Cause | Troubleshooting Step |
| Inefficient sgRNA | Design and test multiple sgRNAs targeting different regions of the gene. Use online tools to predict sgRNA efficiency and off-target effects. |
| Poor Protoplast Quality | Optimize the protoplasting protocol. Ensure the use of a healthy, young fungal culture. Check the viability of protoplasts before transformation. |
| Inefficient DNA Delivery | Optimize the transformation protocol (e.g., PEG concentration, heat shock parameters). Ensure the purity and integrity of the donor DNA and CRISPR/Cas9 plasmid. |
| Incorrect Selection Pressure | Confirm the appropriate concentration of the selection agent (e.g., hygromycin) for your specific fungal strain. |
| Gene is Essential | Attempt to create a conditional knockout or use a gene knockdown approach (e.g., RNAi) to study the gene's function. |
Problem: PCR or Southern blot analysis does not confirm the gene knockout.
| Possible Cause | Troubleshooting Step |
| Incorrect Primer Design | Design primers that anneal outside the deleted region for PCR confirmation. For Southern blots, use a probe that hybridizes to a region outside the deleted gene. |
| Ectopic Integration | Perform Southern blot analysis to check for random, non-homologous integration of your knockout cassette.[6] |
| Heterokaryotic Transformants | Perform single-spore isolation to obtain homokaryotic transformants.[7] |
Guide 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Problem: High variability in Ct values between technical replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for all reactions. |
| Poor RNA Quality | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure the absence of gDNA contamination by treating with DNase. |
| Primer-Dimers | Optimize primer concentration and annealing temperature. Analyze the melt curve to check for the presence of primer-dimers. |
Problem: Inconsistent or unexpected gene expression results.
| Possible Cause | Troubleshooting Step |
| Inappropriate Reference Genes | Validate the stability of your reference genes under your experimental conditions. Use at least two validated reference genes for normalization. |
| Suboptimal RNA Extraction Timepoint | Perform a time-course experiment to determine the optimal time point for measuring gene expression changes after this compound exposure. |
| Biological Variability | Increase the number of biological replicates to ensure statistical power. |
Data Presentation
Table 1: Representative Quantitative Data on this compound Production in Fusarium solani under Different Media Compositions.
This table summarizes the effect of different carbon and nitrogen sources on the production of this compound and related compounds. This data can be used as a baseline for optimizing production or for comparative studies with resistant strains.
| Carbon Source (50 g/L) | Nitrogen Source | This compound (mg/L) | Javanicin (mg/L) | Bostrycoidin (mg/L) | Anhydrothis compound (mg/L) |
| Glucose | Ammonium Tartrate | 15.3 ± 2.1 | 5.1 ± 0.8 | 1.2 ± 0.3 | 25.7 ± 3.5 |
| Sucrose | Ammonium Tartrate | 287.0 ± 15.2 | 25.0 ± 3.1 | 18.0 ± 2.5 | 45.0 ± 5.1 |
| Maltose | Ammonium Tartrate | 10.5 ± 1.5 | 8.2 ± 1.1 | 1.7 ± 0.4 | 18.3 ± 2.2 |
| Glucose | Sodium Nitrate | 22.1 ± 2.9 | 3.8 ± 0.6 | 0.5 ± 0.1 | 30.1 ± 4.0 |
| Sucrose | Sodium Nitrate | 150.0 ± 10.5 | 33.0 ± 4.2 | 2.0 ± 0.3 | 55.0 ± 6.3 |
Data is representative and adapted from a study on F. solani pigment production.[8][9][10]
Table 2: Example of Relative Quantification of ABC Transporter Gene Expression in a this compound-Resistant Fusarium Strain.
This table illustrates how qRT-PCR data can be presented to show the upregulation of an ABC transporter gene in a resistant mutant compared to a wild-type (WT) strain.
| Strain | Treatment | Target Gene (e.g., abc1) ΔCt | Fold Change (2^-ΔΔCt) |
| WT | No this compound | 5.2 ± 0.3 | 1.0 (Reference) |
| WT | + this compound (10 µg/mL) | 4.8 ± 0.2 | 2.0 ± 0.2 |
| Resistant Mutant | No this compound | 5.1 ± 0.4 | 1.2 ± 0.3 |
| Resistant Mutant | + this compound (10 µg/mL) | 2.5 ± 0.3 | 15.6 ± 1.8 |
Values are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Gene Knockout via CRISPR/Cas9-Mediated Homologous Recombination
-
gRNA Design and Plasmid Construction:
-
Design two 20-bp gRNAs targeting the 5' and 3' ends of the gene of interest using a suitable online tool.
-
Clone the gRNAs into a Cas9 expression vector containing a selectable marker (e.g., hygromycin resistance).
-
-
Donor DNA Preparation:
-
Amplify the 1 kb upstream and 1 kb downstream flanking regions of the target gene via PCR.
-
Fuse the two flanking regions together using overlap extension PCR to create the donor DNA for homologous recombination.
-
-
Protoplast Preparation and Transformation:
-
Grow the Fusarium strain in potato dextrose broth (PDB) to the mid-log phase.
-
Harvest the mycelia and digest the cell walls using a mixture of lysing enzymes (e.g., Glucanex, lysing enzyme from Trichoderma harzianum).
-
Co-transform the protoplasts with the Cas9-gRNA plasmid and the donor DNA using a PEG-mediated protocol.
-
-
Selection and Screening of Transformants:
-
Plate the transformed protoplasts on regeneration medium containing the appropriate selection agent.
-
Isolate individual colonies and screen for the desired gene knockout using PCR with primers flanking the target gene. A successful knockout will result in a smaller PCR product.
-
-
Confirmation by Southern Blot:
-
Perform Southern blot analysis on genomic DNA from putative knockout mutants to confirm the correct integration of the donor DNA and the absence of ectopic integrations.
-
Protocol 2: Analysis of ABC Transporter Gene Expression by qRT-PCR
-
RNA Extraction and cDNA Synthesis:
-
Grow wild-type and resistant Fusarium strains in PDB with and without a sub-lethal concentration of this compound.
-
Harvest mycelia at a specific time point (e.g., 4 hours post-treatment).
-
Extract total RNA using a suitable kit and treat with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design primers for the target ABC transporter gene(s) and at least two validated reference genes (e.g., β-tubulin, actin).
-
Perform qRT-PCR using a SYBR Green-based master mix in a real-time PCR system.
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
Mandatory Visualization
Caption: Overview of key mechanisms of microbial resistance to this compound.
Caption: Experimental workflow for gene knockout using CRISPR/Cas9.
Caption: Workflow for qRT-PCR analysis of gene expression.
References
- 1. Node Shapes | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ABC Transporter Genes of Fusarium graminearum with Roles in Azole Tolerance and/or Virulence | PLOS One [journals.plos.org]
- 4. Frontiers | PDR Transporter ABC1 Is Involved in the Innate Azole Resistance of the Human Fungal Pathogen Fusarium keratoplasticum [frontiersin.org]
- 5. Identification of ABC transporter genes of Fusarium graminearum with roles in azole tolerance and/or virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. New Plasmids for Fusarium Transformation Allowing Positive-Negative Selection and Efficient Cre-loxP Mediated Marker Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of the Relative Transcript Levels of ABC Transporter Atr Genes in Aspergillus nidulans by Real-Time Reverse Transcription-PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methods to enhance the purity of extracted Fusarubin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of extracted Fusarubin.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity of Extracted this compound After Initial Extraction
| Possible Cause | Recommended Solution |
| Co-extraction of other pigments and lipids: Fusarium species produce a variety of pigments, such as bikaverin and other naphthoquinones, which can be co-extracted with this compound.[1] | Solvent Partitioning: Perform a liquid-liquid extraction. After the initial crude extraction (e.g., with chloroform or ethyl acetate), partition the extract with a non-polar solvent like hexane to remove lipids and less polar pigments. |
| Presence of polar impurities: Media components and polar metabolites can contaminate the extract. | Silica Gel Plug: Before proceeding to chromatography, pass the crude extract through a short silica gel plug. Elute with a moderately polar solvent to remove highly polar impurities. |
| Degradation of this compound: this compound can be sensitive to pH and light.[2][3] | Controlled Conditions: Maintain a neutral or slightly acidic pH during extraction and subsequent steps. Protect the sample from direct light by using amber vials or covering glassware with aluminum foil. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Recommended Solution |
| Inappropriate solvent system: The polarity of the mobile phase may not be optimal for separating this compound from its impurities. | Optimize Mobile Phase: Use a gradient elution. Start with a less polar solvent system (e.g., chloroform) and gradually increase the polarity by adding methanol. A common starting point is a chloroform:methanol gradient.[4][5] For better separation of closely related compounds, consider adding a small amount of formic or acetic acid (e.g., 0.1-1%) to the mobile phase to improve peak shape.[4] |
| Column overloading: Applying too much crude extract to the column leads to broad, overlapping peaks. | Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight. |
| Irregular column packing: Voids or channels in the silica gel bed result in uneven solvent flow and poor separation. | Repack the Column: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred. Gently tap the column during packing to settle the stationary phase and eliminate air bubbles. |
| Co-elution of structurally similar impurities: Compounds like 8-O-methyl this compound have similar polarities to this compound and can be difficult to separate.[5] | Use Preparative TLC or HPLC: If column chromatography does not provide sufficient resolution, consider using preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.[1][6] |
Issue 3: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Incomplete extraction from mycelia: this compound is an intracellular pigment, and inefficient cell lysis can lead to low extraction yields. | Optimize Extraction Method: Use homogenization or sonication in the presence of a suitable solvent (e.g., chloroform) to ensure complete cell disruption and efficient extraction of the pigment.[4][7] |
| Adsorption of this compound onto glassware: this compound can adhere to glass surfaces, leading to product loss. | Silanize Glassware: For critical applications, consider silanizing glassware to reduce surface activity. |
| Loss during solvent evaporation: Excessive heat during solvent removal can lead to degradation. | Use Rotary Evaporator Under Reduced Pressure: Evaporate solvents using a rotary evaporator at a controlled, moderate temperature (e.g., 30-40°C) to prevent thermal degradation. |
| Multiple purification steps: Each purification step inevitably results in some product loss. | Streamline the Purification Workflow: If possible, combine purification steps or choose a more efficient single-step method like preparative HPLC if the initial purity is reasonably high. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended first step for purifying crude this compound extract?
A1: The initial purification step for a crude this compound extract typically involves column chromatography over silica gel.[4][5][7] A gradient elution with a chloroform-methanol solvent system is effective for separating this compound from many impurities.[4][5]
Q2: How can I improve the resolution of this compound from other closely related naphthoquinones?
A2: To improve the resolution of this compound from structurally similar compounds, you can employ semi-preparative High-Performance Liquid Chromatography (HPLC).[1][6] A C18 column with a water/acetonitrile or methanol gradient, often with a small amount of acid (e.g., formic acid or TFA), can provide excellent separation.
Q3: What are the common impurities found in this compound extracts?
A3: Common impurities in this compound extracts include other polyketides produced by Fusarium species, such as bikaverin, anhydrothis compound, and various this compound derivatives like 8-O-methyl this compound.[1][5] The presence and abundance of these impurities can be influenced by the specific Fusarium strain and culture conditions.
Q4: Is recrystallization a suitable method for purifying this compound?
A4: Yes, recrystallization can be an effective final step to achieve high purity this compound, especially after initial chromatographic purification. The choice of solvent is critical; a solvent in which this compound is soluble at high temperatures but poorly soluble at low temperatures is ideal.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions collected during column chromatography.[4][7] The purity of the final product should be confirmed by more sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
Protocol 1: Column Chromatography for this compound Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or chloroform).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% chloroform).
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, use a "dry loading" method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent like methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform). A suggested gradient could be chloroform:methanol (9.5:0.5) gradually increasing to chloroform:methanol (4:6).[5]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:formic acid, 8.5:1.5:0.1 v/v/v).[4]
-
Visualize the spots under UV light and/or with a suitable staining reagent.
-
Pool the fractions containing pure this compound.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Experiment with small amounts of purified this compound to find a suitable solvent or solvent pair. The ideal solvent will dissolve this compound when hot but not when cold. Potential solvents include ethanol, methanol, acetone, or mixtures with water.
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the this compound completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LabXchange [labxchange.org]
- 3. ajbls.com [ajbls.com]
- 4. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fusarubins Accounts for Pigmentation of Fusarium fujikuroi Perithecia [agris.fao.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Fusarubin: A Comparative Guide to its Anticancer Effects in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of Fusarubin, a naphthoquinone derived from fungal species. The focus is on its efficacy in specific cancer cell lines, primarily those of hematological origin, with comparative data against other compounds and detailed experimental methodologies to support further research.
Anticancer Activity: A Quantitative Comparison
This compound has demonstrated significant cytotoxic and antiproliferative effects across various hematological cancer cell lines. Its potency is highlighted when compared to its structural analog, Anhydrothis compound, and can be contextualized by examining the activity of established chemotherapeutic agents in similar cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Related Compounds
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below, collated from multiple studies, summarizes the IC50 values for this compound and comparator compounds in several cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| This compound | OCI-AML3 | Acute Myeloid Leukemia | 16.1 | ~53.3¹ | [1] |
| Anhydrothis compound | OCI-AML3 | Acute Myeloid Leukemia | 45.5 | ~158.3¹ | [1] |
| Doxorubicin | U937 | Histiocytic Lymphoma | 0.06 | ~0.11² | [2] |
| Doxorubicin | Jurkat | T-cell Leukemia | 0.01 | ~0.02² | [2] |
¹ Molar concentration estimated based on a molecular weight of 302.28 g/mol for this compound and 286.26 g/mol for Anhydrothis compound. ² Molar concentration estimated based on a molecular weight of 543.52 g/mol for Doxorubicin. Note: IC50 values for Doxorubicin are from separate studies and serve as a contextual reference.
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
This compound exerts its anticancer effects primarily by inducing cell cycle arrest and promoting programmed cell death (apoptosis).
Cell Cycle Disruption
Flow cytometry analysis reveals that this compound significantly alters cell cycle progression in acute myeloid leukemia (AML) cells. Treatment of OCI-AML3 cells leads to a marked decrease in the proportion of cells in the S (synthesis) phase and an accumulation of cells in the G2/M phase, indicating a blockage at this checkpoint.[3][4][5]
Table 2: Effect of this compound on Cell Cycle Distribution in OCI-AML3 Cells
| Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | ~45% | ~40% | ~15% |
| This compound (10 µg/mL) | ~35% | ~25% | ~40% |
| This compound (20 µg/mL) | ~30% | ~15% | ~55% |
Data estimated from graphical representations in Adorisio et al., 2019.
Induction of Apoptosis
This compound is a potent inducer of apoptosis.[3][4] In OCI-AML3 cells, treatment with this compound leads to a dose-dependent increase in cell death.[1][5] This apoptotic effect is mediated through the activation of the caspase-8/3 pathway.[1]
Table 3: Apoptotic Effect of this compound on OCI-AML3 Cells
| Treatment (24h) | % Cell Death |
| Control (DMSO) | < 5% |
| This compound (10 µg/mL) | ~20% |
| This compound (20 µg/mL) | ~35% |
Data estimated from graphical representations in Adorisio et al., 2019.
Signaling Pathway Modulation
The anticancer effects of this compound are linked to its ability to modulate key signaling pathways that regulate cell survival and proliferation. Western blot analyses have shown that this compound treatment leads to:
-
Upregulation of p21 and p53: this compound increases the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 in a p53-dependent manner.[1][3]
-
Inhibition of Pro-Survival Pathways: It decreases the phosphorylation of Akt, a key component of a major cell survival pathway.[3]
-
Modulation of MAPK Pathway: this compound decreases the phosphorylation of ERK while increasing the phosphorylation of p38, changes that are associated with cell cycle arrest and apoptosis.[1][3]
Caption: this compound's proposed mechanism of action in hematological cancer cells.
Experimental Workflow
The validation of this compound's anticancer effects typically follows a standardized workflow, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Standard workflow for validating the anticancer effects of this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells (e.g., OCI-AML3, HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add varying concentrations of this compound (or comparator drug) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.
-
Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p-Akt, Akt, p-ERK, ERK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
References
- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Bioactivities of Fusarubin and Anhydrofusarubin
Fusarubin and anhydrothis compound, two naphthoquinone pigments produced by various species of the fungus Fusarium and other endophytic fungi like Cladosporium, have garnered significant attention in the scientific community for their diverse biological activities.[1][2][3] These compounds have demonstrated promising potential as anticancer, antibacterial, and antifungal agents. This guide provides a comparative overview of the bioactivities of this compound and anhydrothis compound, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their understanding and potential application of these natural products.
Data Summary: A Head-to-Head Comparison
The following table summarizes the quantitative data on the various bioactivities of this compound and anhydrothis compound, highlighting their respective potencies.
| Bioactivity | Organism/Cell Line | This compound | Anhydrothis compound | Reference(s) |
| Anticancer | ||||
| Cytotoxicity (IC₅₀) | OCI-AML3 (Leukemia) | 16.1 µg/mL | 45.5 µg/mL | [1][4] |
| Cytotoxicity (IC₅₀) | K-562 (Leukemia) | 3.58 µg/mL (as methyl ether of this compound) | 3.97 µg/mL | [5] |
| Antibacterial | ||||
| Zone of Inhibition (27-22 mm) | S. aureus, E. coli, P. aeruginosa, B. megaterium | Prominent activity (as methyl ether of this compound) | 10-17 mm zone of inhibition | [1][2][5] |
| Antifungal | ||||
| EC₅₀ | A. alternata | Moderately active | 0.58 mmol L⁻¹ | [6][7] |
Note: The antibacterial data for this compound is for its methyl ether derivative, which is structurally very similar.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of this compound and anhydrothis compound bioactivities.
Cytotoxicity Assessment using WST-1 Assay
This protocol is adapted from studies evaluating the cytotoxic effects of this compound and anhydrothis compound on human cancer cell lines.[5][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
Materials:
-
Human leukemia cell lines (e.g., OCI-AML3, K-562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and anhydrothis compound stock solutions (dissolved in DMSO)
-
WST-1 (Water Soluble Tetrazolium Salt) reagent
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or anhydrothis compound (e.g., 0.1 to 100 µg/mL). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for another 24 to 48 hours in a humidified incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plates for an additional 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology used to assess the effects of this compound and anhydrothis compound on the cell cycle of OCI-AML3 cells.[1][8]
Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
OCI-AML3 cells
-
This compound and anhydrothis compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat OCI-AML3 cells with the desired concentrations of this compound or anhydrothis compound for 24 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.
Antibacterial Susceptibility Testing by Disc Diffusion Method
This protocol is a standard method for assessing the antibacterial activity of compounds like this compound and anhydrothis compound.[2][5]
Objective: To determine the susceptibility of bacterial strains to the test compounds by measuring the zone of inhibition.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
This compound and anhydrothis compound solutions of known concentration
-
Positive control (e.g., Kanamycin) and negative control (solvent) discs
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of the MHA plates using a sterile swab.
-
Disc Application: Aseptically place the sterile paper discs impregnated with the test compounds, positive control, and negative control onto the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
-
Interpretation: The size of the zone of inhibition is indicative of the antibacterial activity of the compound.
Signaling Pathways and Mechanisms of Action
This compound has been shown to be more potent than anhydrothis compound in inducing anticancer effects.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation and apoptosis.
This compound-Induced Cell Cycle Arrest and Apoptosis
This compound primarily exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.[1][9] This is achieved through the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1] The increase in p21 leads to cell cycle arrest, preventing cancer cells from proliferating.
Furthermore, this compound activates the extrinsic pathway of apoptosis. It decreases the phosphorylation of Akt and results in increased production of the Fas ligand (FasL).[1][10] This leads to the activation of the caspase cascade, specifically caspase-8 and the executioner caspase-3, ultimately leading to programmed cell death.[1][10]
Caption: Signaling pathway of this compound-induced cell cycle arrest and apoptosis.
Modulation of MAPK Signaling by this compound
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to decrease the phosphorylation of ERK and increase the phosphorylation of p38.[1] The modulation of these pathways can contribute to the upregulation of p21 and subsequent cell cycle arrest. Anhydrothis compound, on the other hand, did not show a significant effect on the phosphorylation of ERK, Akt, or p38 at the tested concentrations.[1]
Caption: Comparative effect of this compound and Anhydrothis compound on the MAPK pathway.
Conclusion
Both this compound and anhydrothis compound exhibit a range of valuable bioactivities, with this compound generally demonstrating higher potency, particularly in anticancer applications. The detailed mechanisms of action, especially for this compound, involve the intricate regulation of cell cycle and apoptotic pathways. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers interested in further exploring the therapeutic potential of these fascinating fungal metabolites. Further in-vivo studies are warranted to fully elucidate their efficacy and safety for potential clinical applications.
References
- 1. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives [mdpi.com]
- 4. Cytotoxic and antibacterial naphthoquinones from an endophytic fungus, Cladosporium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Fusarubin vs. Other Naphthoquinones: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial properties of fusarubin, a naphthoquinone produced by Fusarium species, against other well-known naphthoquinones such as juglone, plumbagin, and lawsone. The information presented herein is curated from various experimental studies to offer an objective overview of their performance, supported by quantitative data and detailed methodologies.
Introduction to Naphthoquinones' Antimicrobial Potential
Naphthoquinones are a class of naturally occurring compounds known for their diverse biological activities, including potent antimicrobial effects.[1] Their mechanism of action is often attributed to their ability to accept electrons and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to microbial cells.[2][3] This can disrupt essential cellular processes, including respiration, membrane function, and DNA integrity, ultimately causing cell death.[4][5] this compound, a red pigment from Fusarium solani, has demonstrated notable antimicrobial activity, prompting further investigation into its comparative efficacy.[6]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of this compound and other selected naphthoquinones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes MIC values obtained from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies, such as microbial strains, inoculum size, and culture media.
| Compound | Test Organism | MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | 12.5 | [6] |
| Escherichia coli | 12.5 | [6] | |
| Candida albicans | 1.56 | [6] | |
| Candida rugosa | 1.56 | [6] | |
| Klebsiella pneumoniae | 6.25 | [6] | |
| Pseudomonas aeruginosa | 12.5 | [6] | |
| Juglone | Staphylococcus aureus | 15.6 | [6] |
| Escherichia coli | 15.6 | [6] | |
| Salmonella pullorum | 15.6 | [6] | |
| Plumbagin | Staphylococcus aureus | 4 - 8 | [7] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 8 | [7] | |
| Escherichia coli | >128 | [8] | |
| Candida albicans | 5 | [9] | |
| Lawsone | Staphylococcus aureus | 25 | [10] |
| Escherichia coli | 50 | [10] |
Data Interpretation: Based on the available data, this compound exhibits a broad spectrum of activity against both bacteria and fungi, with particularly strong potency against Candida species.[6] Plumbagin demonstrates very potent activity against Staphylococcus aureus, including MRSA strains, but appears less effective against Gram-negative bacteria like E. coli.[7][8] Juglone shows consistent activity against the tested bacteria.[6] Lawsone, in the cited study, displayed moderate antibacterial activity.[10]
Mechanism of Action: A Focus on Cellular Disruption
The primary antimicrobial mechanism for naphthoquinones, including this compound, involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This process can trigger a cascade of events leading to microbial cell death.
References
- 1. Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter-Acting Candida albicans-Staphylococcus aureus Mixed Biofilm on Titanium Implants Using Microbial Biosurfactants [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The endophytic Fusarium strains: a treasure trove of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity and possible mechanisms of juglone against Escherichia coli, Staphylococcus aureus, and Salmonella pullorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of plumbagin, a naturally occurring naphthoquinone from Plumbago rosea, against Staphylococcus aureus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview on the antibacterial properties of juglone, naphthazarin, plumbagin and lawsone derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fusarubin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Fusarubin, a naphthoquinone pigment produced by various species of Fusarium and other fungi. The data presented here is a compilation of findings from multiple laboratories to offer a cross-validated perspective on its anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below, highlighting the compound's potency and selectivity.
Quantitative Data: Cytotoxicity of this compound (IC50)
| Cell Line | Cancer Type | Assay Type | IC50 (µg/mL) | IC50 (µM) | Positive Control | Source |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Count | ~16.1 | - | - | [1] |
| MRC-5 | Normal Lung Fibroblast | MTT | 40.857 | - | Doxorubicin (IC50: 25.063 µg/mL) | [1][2][3] |
| BxPc3 | Pancreatic Cancer | MTT | - | 0.76 | Gemcitabine (IC50: 2.2 µM) | [4] |
| MIA PaCa2 | Pancreatic Cancer | MTT | - | 0.13 | Gemcitabine (IC50: 7.6 µM) | [4] |
| MCF7 | Breast Cancer (ER+) | MTT | - | 3.9 | Doxorubicin | [4] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | MTT | - | 1.9 | Doxorubicin | [4] |
| WI38 | Non-tumor Lung Fibroblast | Not Specified | - | 18 | - | [4] |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | - | - | - | [5][6] |
| U937 | Histiocytic Lymphoma | Not Specified | - | - | - | [5][6] |
| Jurkat | T-cell Leukemia | Not Specified | - | - | - | [5][6] |
Note: The activity of this compound against HL-60, U937, and Jurkat cell lines has been documented, but specific IC50 values were not provided in the cited literature. One study noted that a benzoquinone pigment from a Fusarium species had an IC50 of 11 µM against MCF-7 cells[7].
Mechanism of Anticancer Action
This compound's anticancer activity is primarily attributed to its ability to induce cell cycle arrest and apoptosis.[5] The proposed mechanism involves the upregulation of p53 and p21, leading to cell cycle arrest.[5][6] Subsequently, this compound activates the extrinsic apoptotic pathway through the upregulation of Fas ligand (FasL) and activation of caspase-8 and caspase-3.[5][6] Furthermore, this compound has been shown to modulate MAPK signaling pathways by decreasing ERK phosphorylation and increasing p38 phosphorylation.[5][6]
Antimicrobial Activity
This compound and related compounds have shown inhibitory activity against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.
Quantitative Data: Antimicrobial Activity of this compound and Related Compounds (MIC)
| Compound | Microorganism | MIC (µg/mL) | Source |
| 5-deoxybostrycoidin | Staphylococcus aureus (Methicillin-resistant, n315) | 6 | [8] |
| Fusarisolin I | Staphylococcus aureus (Methicillin-resistant, n315) | 3 | [8] |
| Fusarisolin J | Staphylococcus aureus (Methicillin-resistant, n315) | 3 | [8] |
| Fusarisolin H | Staphylococcus aureus (Methicillin-resistant, NCTC 10442) | 6 | [8] |
| Fusarisolin J | Staphylococcus aureus (Methicillin-resistant, NCTC 10442) | 6 | [8] |
Note: While several sources mention the antimicrobial properties of this compound, specific MIC values for this compound itself were not consistently available across different labs in the reviewed literature. The data above pertains to closely related compounds isolated from Fusarium solani. One study noted that this compound has activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus megaterium, but did not provide MIC values[9]. Another older study reported relatively low activity of this compound-related pigments against bacteria and fungi[10].
Anti-inflammatory Activity
This compound and other metabolites from Fusarium species have been investigated for their potential to mitigate inflammatory responses.
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Target | IC50 | Source |
| Azelaic Acid (from F. solani) | COX-2 Inhibition | COX-2 | 2.21 ± 0.06 µM | [11] |
| Fusaric Acid (from F. solani) | COX-2 Inhibition | COX-2 | 4.81 ± 0.14 µM | [11] |
| This compound Pigment | DPPH Radical Scavenging | DPPH Radical | 24 µg/mL | [12][13] |
Note: One study demonstrated that a red pigment extract containing this compound as the major component effectively reduced the overexpression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in LPS-activated murine macrophages[12][13].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[1][2]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1][14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[1]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no drug) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[1][15]
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a suitable medium.[1][16][17]
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.[1][17]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[1][17]
-
Supernatant Collection: Collect the cell culture supernatant.[1]
-
Griess Reaction: Mix the supernatant with Griess reagent. The reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[1]
-
Inhibition Calculation: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzoquinone from Fusarium pigment inhibits the proliferation of estrogen receptor-positive MCF-7 cells through the NF-κB pathway via estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Polyketides Isolated from the Marine-Derived Fungus Fusarium solani 8388 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the anti-inflammatory and anti-melanoma mechanisms of action of azelaic acid and other Fusarium solani metabolites via in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pigment production by Fusarium solani BRM054066 and determination of antioxidant and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. idexx.dk [idexx.dk]
- 16. frontiersin.org [frontiersin.org]
- 17. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
Efficacy of Fusarubin Analogues in Fungal Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal efficacy of fusarubin analogues, a class of naphthoquinone pigments produced by various Fusarium species. It is designed to offer an objective overview of their performance, supported by available experimental data, to inform research and development in the field of antifungal drug discovery.
Comparative Antifungal Efficacy
This compound and its analogues have demonstrated notable inhibitory activity against a range of phytopathogenic fungi. The following table summarizes the median effective concentration (EC50) values of four this compound analogues against five fungal species, as determined by in vitro studies.[1][2] Lower EC50 values indicate higher antifungal potency.
| This compound Analogue | Sclerotinia sclerotiorum (EC50 mmol L⁻¹) | Sclerotium rolfsii (EC50 mmol L⁻¹) | Rhizoctonia solani (EC50 mmol L⁻¹) | Rhizoctonia bataticola (EC50 mmol L⁻¹) | Alternaria alternata (EC50 mmol L⁻¹) |
| 3-O-Methyl-8-O-methyl-fusarubin | 0.33 | 0.38 | 0.42 | 0.45 | 0.54 |
| 8-O-Methyl-fusarubin | 0.36 | 0.40 | 0.48 | 0.51 | 0.62 |
| This compound | 0.45 | 0.52 | 0.58 | 0.63 | 0.75 |
| Anhydrothis compound | 0.58 | 0.65 | 0.72 | 0.78 | 0.88 |
Experimental Protocols
The antifungal activity of this compound analogues is typically evaluated using the poisoned food technique. This method allows for the determination of the concentration of a compound that inhibits fungal growth by 50% (EC50).
Poisoned Food Technique Workflow
References
A Comparative Analysis of the Cytotoxic Properties of Fusarubin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of Fusarubin, a naphthoquinone pigment derived from Fusarium species, and Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. The following sections present a compilation of experimental data on their respective cytotoxicities, outline the methodologies used in these assessments, and explore the distinct signaling pathways through which they induce cell death.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin against various cancer cell lines as reported in several studies. It is important to note that these values are compiled from different experiments and direct comparisons should be made with caution due to variations in experimental conditions.
| Cell Line | Compound | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | This compound | 3.9 | [1] |
| Doxorubicin | 0.05, 0.21 | [2] | |
| MDA-MB-231 (Breast Cancer) | This compound | 1.9 | [1] |
| Doxorubicin | 1.2, 1.5 | [3] | |
| BxPc3 (Pancreatic Cancer) | This compound | 0.76 | [1] |
| MIA PaCa2 (Pancreatic Cancer) | This compound | 0.13 | [1] |
| DU142 (Prostate Cancer) | This compound | 2.3 | [3] |
| A549 (Lung Cancer) | This compound | 4.1 | [3] |
| B16F10 (Melanoma) | This compound | 8.6 | [3] |
| HeLa (Cervical Cancer) | This compound | 10.9 | [3] |
| OCI-AML3 (Acute Myeloid Leukemia) | This compound | 16.1 µg/mL | [1][4] |
| MRC-5 (Normal Lung Fibroblast) | This compound | 40.857 µg/mL | [4] |
| Doxorubicin | 25.063 µg/mL | [4] |
Note: IC50 values for Doxorubicin can vary significantly depending on the cell line and the duration of exposure. For instance, in KB-3-1 (sensitive) and KB-8-5 (resistant) cell lines, Doxorubicin's IC50 was 0.03 µM and 0.12 µM, respectively[5]. In human neuroblastoma cell lines IMR-32 and UKF-NB-4, the IC50 values for Doxorubicin were also determined and compared with another agent, ellipticine[6].
Experimental Protocols
The cytotoxicity of both this compound and Doxorubicin is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol (General)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or Doxorubicin. A control group with no treatment is also included.
-
Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours.
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Signaling Pathways in Cytotoxicity
Both this compound and Doxorubicin induce cytotoxicity through complex signaling pathways, ultimately leading to apoptosis or cell cycle arrest. However, the specific molecular mechanisms differ.
Doxorubicin's Cytotoxic Mechanisms
Doxorubicin is a multifaceted cytotoxic agent with several established mechanisms of action:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA strand breaks and subsequent apoptosis[7][8].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate a high level of reactive oxygen species, which induces oxidative stress and damages cellular components, including lipids, proteins, and DNA[9][10].
-
Activation of Signaling Pathways: Doxorubicin treatment can activate several signaling cascades, including the ERK-dependent pathway, which plays a role in its cytotoxic effects[7]. It has also been shown to influence the STAT3 pathway, which is involved in chemoresistance[9]. Furthermore, Doxorubicin can induce apoptosis through both the intrinsic and extrinsic pathways by modulating the expression of proteins like p53 and members of the Bcl-2 family[11].
Caption: Key signaling pathways activated by Doxorubicin leading to cytotoxic effects.
This compound's Cytotoxic Mechanisms
This compound, a naphthoquinone, exhibits its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest, mediated by distinct signaling pathways:
-
MAPK Pathway Modulation: this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, it can lead to decreased phosphorylation of ERK and an increase in p38 expression[1][4].
-
p53-Dependent p21 Upregulation: The cytotoxic effects of this compound are associated with the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. This upregulation leads to cell cycle arrest, preventing cancer cells from proliferating[1][4].
-
Caspase-Dependent Apoptosis: this compound induces apoptosis through the activation of the extrinsic pathway, as evidenced by the activation of caspase-8 and caspase-3[4].
Caption: Signaling pathways implicated in this compound-induced cytotoxicity and cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 3. article.sapub.org [article.sapub.org]
- 4. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ijpsr.com [ijpsr.com]
- 11. remedypublications.com [remedypublications.com]
Synergistic Potential of Fusarubin with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of Fusarubin with other antibiotics is not yet available in published literature, the therapeutic potential of its chemical class, the naphthoquinones, in combination therapies is an active area of research. This guide provides a comparative overview of the known synergistic activities of naphthoquinones with various antibiotics, offering a predictive framework for future studies on this compound. We will delve into the experimental data for closely related compounds, detail the methodologies for assessing synergy, and explore the potential mechanisms of action that could underpin these interactions.
Synergistic Effects of Naphthoquinones with β-Lactam Antibiotics
Studies on 1,4-naphthoquinone, a compound structurally related to this compound, have demonstrated significant synergistic interactions with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This suggests that this compound could potentially be used as an adjuvant to enhance the efficacy of antibiotics against multidrug-resistant bacteria.[1][2]
Quantitative Data on 1,4-Naphthoquinone Synergy
The synergistic effect of 1,4-naphthoquinone in combination with imipenem, cefuroxime, and cefotaxime against clinical strains of MRSA was evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below:
| Pathogen | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA (Clinical Strain 1) | Imipenem | 64 | 8 | 0.25 | Synergy |
| MRSA (Clinical Strain 1) | Cefuroxime | 128 | 16 | 0.25 | Synergy |
| MRSA (Clinical Strain 1) | Cefotaxime | 256 | 32 | 0.25 | Synergy |
| MRSA (ATCC 43300) | Cefotaxime | 128 | 16 | 0.5 | Synergy |
| MRSA (ATCC 43300) | Imipenem | 64 | 32 | 1.0 | Additive |
| MRSA (ATCC 43300) | Cefuroxime | 128 | >128 | >2.0 | Antagonism |
Data extrapolated from studies on 1,4-naphthoquinone as a proxy for this compound.[1][2]
Potential Mechanisms of Synergistic Action
The antimicrobial mechanism of this compound and other naphthoquinones is primarily attributed to the generation of reactive oxygen species (ROS) and the stimulation of cellular respiration and membrane NADH oxidation.[3] This can lead to damage of DNA and RNA.[3] When combined with antibiotics, several synergistic mechanisms can be hypothesized:
-
Increased Cell Permeability: Naphthoquinones may disrupt the bacterial cell membrane, increasing its permeability and facilitating the entry of other antibiotics to their intracellular targets.
-
Inhibition of Resistance Mechanisms: They might interfere with bacterial efflux pumps or enzymes that confer antibiotic resistance.
-
Enhanced Oxidative Stress: The ROS generated by naphthoquinones could potentiate the bactericidal effects of antibiotics that also induce oxidative stress.
The proposed interaction between a naphthoquinone like this compound and a β-lactam antibiotic at the bacterial cell wall is depicted below.
Caption: Proposed synergistic mechanism of this compound and a β-lactam antibiotic.
Experimental Protocols for Synergy Testing
To rigorously evaluate the synergistic potential of this compound with other antibiotics, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill curve assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[4][5][6]
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent. Serially dilute each agent in a 96-well microtiter plate. This compound is typically diluted horizontally, and the other antibiotic is diluted vertically.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of this compound + FIC of Antibiotic B Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the rate of bactericidal activity of an antimicrobial agent or a combination of agents over time.[7][8][9]
-
Preparation of Cultures: Grow the test organism to the logarithmic phase in a suitable broth medium.
-
Exposure to Antibiotics: Add this compound, the test antibiotic, or a combination of both at desired concentrations (e.g., at their MICs) to the bacterial cultures. A growth control with no antibiotic is also included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
Conclusion and Future Directions
While direct evidence is pending, the data from related naphthoquinones strongly suggest that this compound holds promise as a synergistic partner for conventional antibiotics, particularly against resistant bacterial strains. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically investigate these potential interactions. Future studies should focus on screening this compound against a broad panel of antibiotics and pathogens, elucidating the specific molecular mechanisms of synergy, and eventually progressing to in vivo models to validate these findings. Such research could pave the way for novel combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. Synergistic Antibacterial Activity Between 1,4-Naphthoquinone and β-Lactam Antibiotics Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and Selectivity of Key Fusarubins from Fusarium solani due to Media Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. emerypharma.com [emerypharma.com]
Fusarubin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of the naphthoquinone compound, Fusarubin. This guide details its demonstrated efficacy in laboratory settings and discusses the current landscape of its evaluation in living organisms.
This compound, a naturally occurring naphthoquinone pigment produced by fungi of the Fusarium species, has garnered significant interest in the scientific community for its potential as a therapeutic agent.[1] Predominantly investigated for its anticancer properties, research has illuminated its mechanisms of action and cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, presenting key experimental data, detailed protocols, and visual representations of its molecular interactions.
In Vitro Efficacy: A Potent Anticancer Agent in the Laboratory
In vitro studies have consistently demonstrated this compound's potent cytotoxic and anti-proliferative effects across a range of hematological cancer cell lines.[2][3][4]
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative data from in vitro studies on this compound's anticancer activity.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | IC50 | 16.1 µg/mL | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Cycle Arrest | G2/M phase | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Apoptosis Induction | Caspase-8 dependent | [2] |
| HL-60 | Promyelocytic Leukemia | Apoptosis Induction | Caspase-3 activation | [2] |
| U937 | Histiocytic Lymphoma | Apoptosis Induction | Caspase-3, -8, -9 activation | [2] |
| Jurkat | T-cell Leukemia | Apoptosis Induction | Caspase-3 activation | [2] |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][5] In acute myeloid leukemia (OCI-AML3) cells, this compound has been shown to upregulate p21 in a p53-dependent manner.[2][3][5] This leads to cell cycle arrest. Furthermore, it influences the MAPK pathway by decreasing ERK phosphorylation and increasing p38 expression, both of which contribute to p21 stability.[3][4][5] this compound also decreases Akt phosphorylation and induces apoptosis through a caspase-8/3-dependent pathway.[3][5]
In Vivo Efficacy: A Need for Further Investigation
Currently, there is a notable lack of publicly available data on the in vivo efficacy of this compound. The majority of research has been concentrated on its effects in cell culture models. While in vitro studies provide a crucial foundation for understanding a compound's therapeutic potential, they do not fully recapitulate the complex biological environment of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), bioavailability, and potential toxicity in a whole-organism context remain to be elucidated for this compound.
The absence of in vivo data represents a significant gap in the comprehensive evaluation of this compound as a viable therapeutic agent. Further research, including studies in animal models, is imperative to determine its safety, tolerability, and efficacy in a physiological setting.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the efficacy of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described previously.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is determined.
References
- 1. Production of a Polyketide Pigment by Fusarium chlamydosporum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Fusarubin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fusarubin, a naphthoquinone pigment produced by various Fusarium species, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, and antifungal agents. Understanding the relationship between the chemical structure of these derivatives and their biological efficacy is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the structural activity relationship (SAR) of this compound derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity of this compound Derivatives
The cytotoxicity of this compound and its analogs has been evaluated against a range of human cancer cell lines. The core naphthoquinone scaffold is crucial for this activity, with modifications at various positions significantly influencing their potency.
Comparative Anticancer Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines, offering a clear comparison of their cytotoxic effects.
| Compound | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | This compound | OCI-AML3 (Acute Myeloid Leukemia) | 16.1 µg/mL | [1][2] |
| 2 | Anhydrothis compound | OCI-AML3 (Acute Myeloid Leukemia) | 45.5 µg/mL | [1][2] |
| 3 | This compound | HL-60 (Promyelocytic Leukemia) | - | [2] |
| 4 | This compound | U937 (Histiocytic Lymphoma) | - | [2] |
| 5 | This compound | Jurkat (T-cell Leukemia) | - | [2] |
Key SAR Insights for Anticancer Activity:
-
The presence of the pyran ring in this compound appears to be important for its cytotoxic activity, as anhydrothis compound, which lacks this ring, shows reduced potency.
-
Substitutions on the aromatic ring and the side chain can modulate the anticancer activity, although more extensive studies are needed to establish a clear pattern.
Antimicrobial and Antifungal Activities of this compound Derivatives
This compound derivatives have also been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The structural features influencing their antimicrobial and antifungal spectra are of significant interest for the development of new anti-infective agents.
Comparative Antimicrobial and Antifungal Potency
This table presents the Minimum Inhibitory Concentration (MIC) values of different this compound derivatives against selected bacterial and fungal strains.
| Compound | Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6 | 3-O-Methyl-8-O-methyl-fusarubin | Sclerotinia sclerotiorum | EC50: 0.33 mmol/L | [3][4][5] |
| 7 | 3-O-Methyl-8-O-methyl-fusarubin | Sclerotium rolfsii | EC50: 0.38 mmol/L | [3][4][5] |
| 8 | This compound | Staphylococcus aureus | - | [6] |
| 9 | This compound | Escherichia coli | - | [6] |
| 10 | This compound | Pseudomonas aeruginosa | - | [6] |
| 11 | This compound | Bacillus megaterium | - | [6] |
| 12 | O-ethylthis compound | Various bacteria, yeasts, and fungi | Relatively low activity | [7][8] |
| 13 | Hydroxydihydrothis compound | Various bacteria, yeasts, and fungi | Relatively low activity | [7][8] |
| 14 | O-ethylhydroxydihydrothis compound | Various bacteria, yeasts, and fungi | Relatively low activity | [7][8] |
Key SAR Insights for Antimicrobial and Antifungal Activity:
-
Methylation at the 3-O and 8-O positions, as seen in 3-O-Methyl-8-O-methyl-fusarubin, appears to enhance antifungal activity against certain phytopathogenic fungi.[3][4][5]
-
The core this compound structure exhibits broad-spectrum antibacterial activity.[6]
-
Modifications such as O-ethylation and hydroxylation of the dihydrothis compound core seem to result in lower antimicrobial and antifungal potency.[7][8]
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[9][10][11][12]
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[1][2][3][13][14]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of this compound derivatives are often mediated through the modulation of specific signaling pathways that control cell proliferation, apoptosis (programmed cell death), and cell cycle progression.
This compound-Induced Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the extrinsic caspase-dependent pathway. It upregulates the expression of tumor suppressor proteins p53 and p21, leading to cell cycle arrest and apoptosis.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
Experimental Workflow for Investigating Signaling Pathways
The following workflow outlines the key steps involved in elucidating the molecular mechanisms of this compound derivatives.
Caption: Workflow for studying the molecular mechanism of this compound derivatives.
Western Blot for p53 and p21 Expression
This technique is used to detect and quantify the expression levels of specific proteins, such as p53 and p21, in cell lysates.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.[15][16][17][18][19]
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes involved in the execution of apoptosis.
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[20][21][22][23][24]
Procedure:
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The increase in signal corresponds to the level of caspase activity.
Conclusion
The structural activity relationship of this compound derivatives is a promising area of research for the development of novel therapeutic agents. This guide has provided a comparative overview of their anticancer, antimicrobial, and antifungal activities, supported by quantitative data and detailed experimental protocols. The elucidation of the underlying molecular mechanisms, particularly the signaling pathways involved in their cytotoxic effects, offers valuable insights for the rational design of more potent and selective this compound-based drugs. Further research focusing on the synthesis of a wider range of derivatives and comprehensive in vivo studies is warranted to fully explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Fungicidal activity and molecular modeling of this compound analogues from Fusarium oxysporum | Semantic Scholar [semanticscholar.org]
- 6. This compound and Anhydrothis compound Isolated from A Cladosporium Species Inhibit Cell Growth in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. I. Fermentation, isolation, and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New antibiotic pigments related to this compound from Fusarium solani (Mart.) Sacc. II. Structure elucidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. takarabio.com [takarabio.com]
- 21. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. abcam.com [abcam.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Fusarubin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. Fusarubin, a pigmented secondary metabolite produced by Fusarium species, requires careful consideration for its disposal due to its classification as a mycotoxin. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially if there is a risk of generating dust or aerosols. |
| Body Protection | A laboratory coat or other suitable protective clothing. |
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated contaminated materials should be treated as hazardous chemical waste. The following protocol outlines the necessary steps for safe disposal.
Experimental Protocol: this compound Waste Decontamination and Disposal
Objective: To safely decontaminate and prepare this compound waste for disposal by a certified hazardous waste management service.
Materials:
-
This compound waste (solid, liquid, and contaminated labware)
-
70% Ethanol or a 10% bleach solution
-
Appropriate hazardous waste containers (clearly labeled)
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Segregation of Waste:
-
Identify and segregate all waste streams containing this compound.
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Separate waste into three categories: solid waste, liquid waste, and sharps.
-
-
Decontamination of Work Surfaces:
-
Thoroughly wipe down all surfaces and equipment that have come into contact with this compound using a 70% ethanol solution or a freshly prepared 10% bleach solution.
-
If using a bleach solution, follow with a water rinse to prevent corrosion of surfaces.
-
Dispose of all cleaning materials (e.g., paper towels, wipes) as solid this compound waste.
-
-
Management of Solid Waste:
-
Collect all solid this compound waste, including contaminated gloves, pipette tips, and culture plates, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is clearly labeled "Hazardous Waste: this compound" and includes the appropriate hazard symbols.
-
-
Management of Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, chemical-resistant container.
-
Do not fill the container to more than 80% of its capacity to prevent spills.
-
Label the container clearly as "Hazardous Waste: this compound" with details of the solvent if applicable.
-
-
Management of Sharps Waste:
-
Dispose of all sharps contaminated with this compound, such as needles and scalpel blades, in a designated, puncture-resistant sharps container.
-
Label the sharps container as "Hazardous Waste: Sharps contaminated with this compound."
-
-
Storage and Collection:
-
Store all labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected by your institution's EHS or a certified hazardous waste disposal company.
-
Follow all institutional and local regulations for the storage of hazardous waste.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal. The disposal of mycotoxins should be handled with extreme care to prevent exposure and environmental contamination.
Safeguarding Your Research: A Comprehensive Guide to Handling Fusarubin
FOR IMMEDIATE REFERENCE: ESSENTIAL SAFETY & HANDLING PROTOCOLS
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Fusarubin. The following procedures are designed to ensure the safe handling, use, and disposal of this potent fungal metabolite, thereby fostering a secure and productive research environment.
This compound, a naphthoquinone-derived mycotoxin produced by the fungus Fusarium solani, exhibits a range of biological activities, including antimicrobial and cytotoxic properties.[1][2] Due to its potential health risks, strict adherence to the following safety protocols is imperative. In the absence of a comprehensive Safety Data Sheet (SDS), these guidelines are based on best practices for handling potentially hazardous pigmented fungal metabolites and related chemical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the required and recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Recommended Additional PPE |
| Handling Dry Powder | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields | - Chemical splash goggles- Face shield- Respiratory protection (N95 or higher) |
| Preparing Solutions | - Nitrile gloves- Lab coat- Chemical splash goggles | - Face shield- Chemical-resistant apron |
| Cell Culture/In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses | - N/A |
| Animal Studies | - Nitrile gloves- Lab coat- Safety glasses | - Respiratory protection (depending on administration route) |
Operational Plan: From Receipt to Experimentation
A systematic workflow is essential for the safe handling of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.
-
Store: Store this compound in a cool, dry, and dark place, away from incompatible materials. A designated, locked cabinet in a well-ventilated area is recommended.
Experimental Protocols
The following are generalized protocols for common laboratory procedures involving this compound. Researchers should adapt these based on their specific experimental needs while maintaining the core safety principles.
Protocol 1: Preparation of a Stock Solution
-
Work Area Preparation: Conduct all work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: When handling the powdered form, use a balance within the fume hood or in a designated weighing enclosure to minimize the risk of aerosolization.
-
Solubilization: Slowly add the desired solvent (e.g., DMSO, ethanol) to the weighed this compound.[3] Avoid splashing. Gently vortex or sonicate to ensure complete dissolution.
-
Transfer and Storage: Transfer the stock solution to a clearly labeled, sealed container. Store at the recommended temperature (typically -20°C or -80°C) to maintain stability.
Protocol 2: Cell Culture Application
-
Dilution: Prepare working dilutions from the stock solution within a biological safety cabinet (BSC).
-
Cell Treatment: Add the diluted this compound to cell culture media and then to the cells.
-
Incubation: Incubate treated cells under standard conditions.
-
Decontamination: Decontaminate all liquid waste and disposable materials that have come into contact with this compound before disposal.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Dry Powder | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Arrange for disposal through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled biohazard or chemical waste bag.- Autoclave if biologically contaminated, then dispose of as chemical waste. |
| Liquid Waste (e.g., cell culture media) | - Decontaminate with a suitable chemical disinfectant (e.g., 10% bleach solution) for a sufficient contact time.- Dispose of down the drain with copious amounts of water, in accordance with institutional guidelines. |
| Contaminated PPE | - Remove and dispose of in a designated chemical or biohazardous waste container immediately after use. |
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety. For any specific concerns or in case of an exposure event, contact your institution's Environmental Health and Safety department immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
